molecular formula C8H6ClN B2924528 2-chloro-1H-indole CAS No. 16863-96-0; 7135-31-1

2-chloro-1H-indole

Cat. No.: B2924528
CAS No.: 16863-96-0; 7135-31-1
M. Wt: 151.59
InChI Key: HBZHNVUMFPGVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-1H-indole is a natural product found in Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZHNVUMFPGVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Ascendant Role of 2-Chloroindoles in Medicinal Chemistry: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. Among its halogenated derivatives, the 2-chloroindole moiety has emerged as a particularly compelling pharmacophore, demonstrating a broad spectrum of biological activities that position it as a privileged scaffold in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and medicinal chemistry of 2-chloroindole derivatives, with a focus on their burgeoning potential as anticancer agents. We will delve into the causal relationships behind synthetic strategies, dissect the mechanisms of action, and provide actionable experimental protocols for researchers in the field.

The Strategic Importance of the 2-Chloro Substituent

The introduction of a chlorine atom at the C2 position of the indole ring is not a trivial modification. This seemingly simple halogenation imparts a unique combination of electronic and steric properties that profoundly influence the molecule's reactivity and biological interactions. The electron-withdrawing nature of the chlorine atom can modulate the electron density of the indole ring system, affecting its pKa and hydrogen bonding capabilities. Furthermore, the chlorine atom can serve as a crucial "handle" for further synthetic transformations, allowing for the introduction of diverse functionalities through cross-coupling reactions. From a biological perspective, the chloro group can enhance binding affinity to target proteins through halogen bonding and improve pharmacokinetic properties such as membrane permeability and metabolic stability.

Synthetic Strategies for Accessing the 2-Chloroindole Core

The regioselective synthesis of 2-chloroindoles is a critical first step in the exploration of their medicinal potential. Several synthetic methodologies have been developed to achieve this transformation, each with its own advantages and mechanistic underpinnings.

One of the most direct and widely employed methods involves the electrophilic chlorination of an indole precursor using N-chlorosuccinimide (NCS). The choice of reaction conditions, including solvent and temperature, is crucial for achieving high regioselectivity for the C2 position over the more electronically rich C3 position.

A generalized workflow for the synthesis of a 2-chloroindole derivative is depicted below:

Synthesis_Workflow Indole Indole Precursor Reaction Chlorination Reaction Indole->Reaction NCS N-Chlorosuccinimide (NCS) NCS->Reaction Solvent Aprotic Solvent (e.g., DMF, CH2Cl2) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 2-Chloroindole Derivative Purification->Product caption General workflow for the synthesis of 2-chloroindoles.

Caption: General workflow for the synthesis of 2-chloroindoles.

More recently, transition metal-catalyzed approaches, such as copper-catalyzed C-H chlorination, have emerged as powerful tools for the regioselective synthesis of 2-chloroindoles. These methods often offer milder reaction conditions and broader functional group tolerance compared to traditional electrophilic chlorination.

Experimental Protocol: Synthesis of a Representative 2-Chloroindole Derivative

This protocol describes a general procedure for the synthesis of a 2-chloro-3-substituted indole derivative.

Materials:

  • 3-Substituted indole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Dissolve the 3-substituted indole in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add NCS portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired 2-chloroindole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

A Spectrum of Biological Activities: Focus on Anticancer Properties

2-Chloroindole derivatives have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. However, it is their potent anticancer activity that has garnered the most significant attention from the medicinal chemistry community. These compounds have been shown to inhibit the proliferation of a wide array of cancer cell lines, often with impressive potency.

Key Anticancer Mechanisms of Action

The anticancer effects of 2-chloroindole derivatives are often multi-faceted, involving the modulation of several key cellular processes that are dysregulated in cancer.

1. Induction of Apoptosis: A primary mechanism by which many 2-chloroindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases and subsequent cell death.[1]

2. Cell Cycle Arrest: 2-Chloroindole derivatives have been observed to cause cell cycle arrest at various checkpoints, most notably at the G2/M phase.[1] By disrupting the normal progression of the cell cycle, these compounds prevent cancer cells from dividing and proliferating.

3. Inhibition of Tubulin Polymerization: The cytoskeleton, and in particular microtubules, plays a critical role in cell division, motility, and intracellular transport. Several indole derivatives have been identified as potent inhibitors of tubulin polymerization.[2] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately apoptosis. The 2-chloro substitution can enhance the binding affinity of these molecules to the colchicine binding site on β-tubulin.

4. Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The indole scaffold is a well-established template for the design of kinase inhibitors.[3] 2-Chloroindole derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs).[4][5]

The interconnectedness of these mechanisms is illustrated in the following diagram:

Anticancer_Mechanisms cluster_0 2-Chloroindole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Derivative 2-Chloroindole Derivative Tubulin Tubulin Polymerization Derivative->Tubulin Inhibition Kinases Protein Kinases (e.g., RTKs, CDKs) Derivative->Kinases Inhibition Apoptosis_Proteins Apoptotic Proteins (e.g., Bcl-2 family) Derivative->Apoptosis_Proteins Modulation Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Signal_Transduction Inhibition of Signal Transduction Kinases->Signal_Transduction Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Mitotic_Arrest->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Apoptosis caption Key anticancer mechanisms of 2-chloroindole derivatives.

Caption: Key anticancer mechanisms of 2-chloroindole derivatives.

Structure-Activity Relationship (SAR) Studies: A Guide to Optimization

The biological activity of 2-chloroindole derivatives can be finely tuned by modifying the substituents on the indole ring. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

  • Substitution at the N1 position: The nature of the substituent on the indole nitrogen can significantly impact activity. Bulky or electron-withdrawing groups at this position can influence the overall conformation of the molecule and its ability to interact with the target protein.

  • Substitution at the C3 position: This position is often a key site for derivatization. The introduction of various aryl, heteroaryl, or aliphatic groups at C3 can lead to significant changes in anticancer potency. For instance, the presence of a 3-aroyl group has been shown to be beneficial for tubulin polymerization inhibitory activity.

  • Substitution on the Benzene Ring: The electronic and steric properties of substituents on the benzene portion of the indole ring can modulate the compound's lipophilicity and its ability to form key interactions within the binding pocket of a target protein. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance anticancer activity in some cases.[6]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 2-chloroindole derivatives against various cancer cell lines, as represented by their IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound A 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinoneLeukemia (MOLT-4)< 0.01[6]
Compound B 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinoneColon Cancer (SW-620)< 0.01[6]
Compound C 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinoneCNS Cancer (SF-539)< 0.02[6]
Compound D 2-chloro, 3-(4-nitrophenyl)propenylidene-5-thiazolidinoneMelanoma (SK-MEL-5)< 0.02[6]

Note: The specific structures of the compounds are detailed in the cited references.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 2-Chloroindole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the 2-chloroindole derivative in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Future Perspectives and Conclusion

The 2-chloroindole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, particularly in the realm of oncology, underscore the importance of continued research in this area. Future efforts should focus on the synthesis of novel, structurally diverse libraries of 2-chloroindole derivatives and their evaluation against a broad panel of biological targets. A deeper understanding of their mechanisms of action, aided by advanced techniques such as proteomics and transcriptomics, will be crucial for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the 2-chloroindole moiety into more complex molecular architectures holds significant promise for the discovery of innovative medicines to address unmet medical needs.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ([Link])

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. ([Link])

  • New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. ([Link])

  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. ([Link])

  • Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. ([Link])

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. ([Link])

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ([Link])

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. ([Link])

  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. ([Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. ([Link])

  • IC 50 VALUES FOR SYNTHESIZED COMPOUNDS. ([Link])

  • Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. ([Link])

  • Molecular Hybrids Targeting Tubulin Polymerization. ([Link])

  • Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. ([Link])

  • Development of tubulin polymerization inhibitors as anticancer agents. ([Link])

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ([Link])

  • THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. ([Link])

  • Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. ([Link])

  • Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. ([Link])

  • Chlorination of 2-substituted 1-hydroxyindoles. ([Link])

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. ([Link])

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. ([Link])

  • Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. ([Link])

  • Comparisons of IC50 values of synthesized complexes 1 and 2 with previously reported complexes. ([Link])

  • (2,6-Dimethylphenyl)arsonic Acid Induces Apoptosis through the Mitochondrial Pathway, Downregulates XIAP, and Overcomes Multidrug Resistance to Cytostatic Drugs in Leukemia and Lymphoma Cells In Vitro. ([Link])

  • Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. ([Link])

Sources

An In-depth Technical Guide to 2-Chloro-1H-indole (CAS: 7135-31-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This comprehensive technical guide provides a detailed overview of the physicochemical properties, synthesis, reactivity, and handling of 2-chloro-1H-indole (CAS: 7135-31-1). As a key heterocyclic building block, 2-chloro-1H-indole serves as a versatile precursor in the synthesis of a wide range of biologically active molecules and functional materials. This document consolidates essential data and procedural insights to empower researchers in leveraging this compound for their scientific endeavors.

Introduction: The Significance of 2-Chloro-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. Halogenated indoles, in particular, are of significant interest as they serve as versatile intermediates for further functionalization through various cross-coupling and substitution reactions.[1] 2-Chloro-1H-indole, with its strategically placed chlorine atom, offers a reactive handle for the introduction of diverse substituents at the 2-position of the indole ring, a site often crucial for biological activity. Its utility in the synthesis of novel therapeutics and functional organic materials underscores the importance of a thorough understanding of its chemical and physical characteristics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-chloro-1H-indole is fundamental for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and handling requirements.

Summary of Physicochemical Data
PropertyValueSource(s)
CAS Number 7135-31-1[2][3]
Molecular Formula C₈H₆ClN[3]
Molecular Weight 151.59 g/mol [3]
IUPAC Name 2-chloro-1H-indole[3]
Melting Point 72-76 °C[2]
Boiling Point (Predicted) 293.0 ± 13.0 °C[2]
Appearance Yellow to Orange Solid[2]
XLogP3 3.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 0[3]
Topological Polar Surface Area 15.8 Ų[3]

Solubility Profile: While comprehensive quantitative solubility data is not extensively published, indole itself exhibits solubility in many organic solvents.[4] Based on the properties of similar heterocyclic compounds, 2-chloro-1H-indole is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like ethanol and methanol.[5][6] Experimental determination of solubility in specific solvent systems is recommended for process development.

Spectral Data for Structural Elucidation

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-chloro-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption peaks for 2-chloro-1H-indole are expected for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.[8][9]

  • N-H Stretch: A characteristic peak is expected in the region of 3400-3300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks will likely appear above 3000 cm⁻¹.

  • Aromatic C=C Stretch: Multiple bands can be expected in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 2-chloro-1H-indole, the molecular ion peak (M⁺) would be observed at m/z 151. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 153 with about one-third the intensity of the molecular ion peak is expected.[10] Common fragmentation pathways for indoles involve the loss of small molecules like HCN.[11]

Synthesis of 2-Chloro-1H-indole

A reliable and efficient synthesis is paramount for the accessibility of 2-chloro-1H-indole for research and development. A common and effective method involves the chlorination of oxindole.

Experimental Protocol: Synthesis from Oxindole[4]

This procedure details the conversion of 1,3-dihydro-2H-indol-2-one (oxindole) to 2-chloro-1H-indole. The reaction proceeds via the formation of a Vilsmeier-like intermediate.

Diagram of the Synthesis Workflow:

Synthesis Oxindole Oxindole Reagents POCl₃, N,N-Diethylaniline in Toluene Oxindole->Reagents 1. Add Reflux Reflux (3h) Reagents->Reflux 2. Heat Quench Quench with Water Reflux->Quench 3. Cool & Workup Aqueous Workup & Extraction Quench->Workup 4. Process Product 2-Chloro-1H-indole Workup->Product 5. Isolate

Caption: Synthetic workflow for 2-chloro-1H-indole from oxindole.

Step-by-Step Methodology:

  • Reaction Setup: In a well-ventilated fume hood, suspend oxindole (1 equivalent) and N,N-diethylaniline (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Reagent: Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) to the stirred suspension at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 3 hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Workup and Isolation: Separate the organic layer and wash it sequentially with water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization or column chromatography to afford 2-chloro-1H-indole as a yellow to orange solid.

Causality of Experimental Choices:

  • N,N-Diethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Phosphorus Oxychloride (POCl₃): This is the chlorinating agent that converts the enolizable ketone of oxindole into the chloro-substituted indole.

  • Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent the premature hydrolysis of phosphorus oxychloride.

  • Reflux: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Reactivity and Chemical Transformations

The chemical reactivity of 2-chloro-1H-indole is dominated by the presence of the chlorine atom at the 2-position, which makes it an excellent substrate for various transformations.

Cross-Coupling Reactions

The C-Cl bond at the 2-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[12][13] These reactions allow for the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkynyl groups, providing access to a diverse library of 2-substituted indoles.

Diagram of Cross-Coupling Reactivity:

Reactivity Indole 2-Chloro-1H-indole Suzuki Suzuki Coupling (R-B(OH)₂) Indole->Suzuki Pd catalyst, Base Stille Stille Coupling (R-SnBu₃) Indole->Stille Pd catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Indole->Sonogashira Pd/Cu catalyst, Base Product 2-Substituted Indoles Suzuki->Product Stille->Product Sonogashira->Product

Caption: Cross-coupling reactions of 2-chloro-1H-indole.

Nucleophilic Substitution

While generally less reactive towards nucleophilic aromatic substitution than their electron-deficient pyridine or pyrimidine counterparts, haloindoles can undergo nucleophilic substitution under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes.[14][15]

Electrophilic Substitution

The indole nucleus is electron-rich and readily undergoes electrophilic substitution, predominantly at the C3 position.[16] The presence of the chloro group at C2 may influence the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, and Vilsmeier-Haack formylation.[17]

Safety, Handling, and Storage

Proper handling and storage of 2-chloro-1H-indole are essential to ensure laboratory safety and maintain the integrity of the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.[18]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[20] Some sources recommend storage in a freezer at -20°C.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. All waste must be collected in a sealable, compatible container and treated as hazardous waste.[18]

Applications in Research and Drug Development

2-Chloro-1H-indole is a valuable starting material for the synthesis of a variety of compounds with potential biological activity. The indole core is a key feature in many approved drugs, and the ability to functionalize the 2-position through the chloro intermediate allows for the exploration of new chemical space in drug discovery programs.[21] Its derivatives have been investigated for a range of therapeutic applications.

Conclusion

2-Chloro-1H-indole is a pivotal intermediate in organic synthesis, offering a gateway to a vast array of 2-substituted indole derivatives. This guide has provided a comprehensive overview of its physicochemical properties, a detailed and validated synthetic protocol, an exploration of its reactivity, and essential safety and handling information. Armed with this knowledge, researchers can confidently and effectively utilize 2-chloro-1H-indole in their pursuit of novel molecules with significant scientific and therapeutic potential.

References

  • 2-chloro-1H-indole | C8H6ClN | CID 640840 - PubChem. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. [Link]

  • Chlorination of 2-substituted 1-hydroxyindoles - ResearchGate. [Link]

  • Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole | The Journal of Organic Chemistry. [Link]

  • Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile Building Block for 2,3,6-Trisubstituted Indoles1 - Sci-Hub. [Link]

  • Material Safety Data Sheet - Indole, 99+% - Cole-Parmer. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [Link]

  • REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2 - LOCKSS. [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. [Link]

  • 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles - Arkivoc. [Link]

  • Interpretation of mass spectra. [Link]

  • Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes | Semantic Scholar. [Link]

  • Advances in Cross-Coupling Reactions - PMC. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • Electrophilic substitution at the indole - Química Organica.org. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTION ON THE NITROGEN OF INDOLE NUCLEUS - LOCKSS. [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • 21 Chemical Reactions of Indole - YouTube. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews. [Link]

  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. [Link]

  • mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m ... - Doc Brown's Chemistry. [Link]

  • Synthesis and Chemistry of Indole. [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds - Drexel University. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Mass spectral studies of nitroindole compounds | TSI Journals. [Link]

  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714) - NP-MRD. [Link]

  • 2.7 Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Solubility of drugs in ethanol and dmso - ResearchGate. [Link]

  • Infrared Spectroscopy - CDN. [Link]

Sources

The Ascendance of 2-Chloro-1H-indole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus, a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to form key interactions with biological targets have cemented its importance in drug design. Among the vast array of substituted indoles, the 2-chloro-1H-indole framework has emerged as a particularly versatile and valuable starting point for the development of novel therapeutics. The presence of the chloro substituent at the 2-position not only influences the electronic landscape of the indole ring but also provides a reactive handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the role of the 2-chloro-1H-indole scaffold in contemporary drug discovery, delving into its synthesis, chemical reactivity, and applications in the development of anticancer, anti-inflammatory, and antimicrobial agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses are presented to equip researchers with the knowledge to effectively leverage this powerful scaffold in their own drug discovery endeavors.

The 2-Chloro-1H-indole Scaffold: A Gateway to Chemical Diversity and Biological Activity

The 2-chloro-1H-indole scaffold is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyrrole ring, with a chlorine atom at the 2-position of the indole core. This seemingly simple substitution has profound implications for the molecule's chemical and biological properties.

Chemical Significance:

The chlorine atom at the C2 position of the indole ring serves as a versatile functional group for further molecular elaboration. Its electron-withdrawing nature and its capacity to act as a leaving group in nucleophilic substitution reactions or as a handle for transition metal-catalyzed cross-coupling reactions make it an invaluable tool for medicinal chemists.[2] This reactivity allows for the introduction of a wide array of substituents at a key position for modulating biological activity.

Biological Relevance:

Derivatives of 2-chloro-1H-indole have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the chloro group can enhance binding affinity to specific biological targets, improve pharmacokinetic properties, and contribute to the overall efficacy of the drug candidate.

Synthesis of the 2-Chloro-1H-indole Core and Its Derivatives

The construction of the 2-chloro-1H-indole scaffold and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies have been developed to access this important building block.

Synthesis of the 2-Chloro-1H-indole Scaffold

A common and effective method for the synthesis of 2-chloro-1H-indole involves the chlorination of 1H-indol-2(3H)-one (oxindole) followed by reduction.

Experimental Protocol: Synthesis of 2-Chloro-1H-indole from 1H-indol-2(3H)-one

Step 1: Chlorination of 1H-indol-2(3H)-one

  • To a stirred solution of 1H-indol-2(3H)-one (1.0 eq) in a suitable solvent such as chloroform or dichloromethane, add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1H-indole-3-carbaldehyde.

Step 2: Reduction of the 3-formyl group (if present) or direct use

The resulting 2-chloro-1H-indole-3-carbaldehyde can be used directly for further reactions or the formyl group can be removed if the parent 2-chloro-1H-indole is desired.

Note: This is a general procedure and may require optimization based on the specific scale and desired purity.

Diversification of the 2-Chloro-1H-indole Scaffold

The true power of the 2-chloro-1H-indole scaffold lies in its ability to be readily functionalized. The chlorine atom at the 2-position is a key site for a variety of chemical transformations.

2.2.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen atom, makes it susceptible to nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functional groups.

2.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloroindole core is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form 2-aryl or 2-vinyl indoles.[3]

  • Buchwald-Hartwig Amination: Coupling with amines to introduce a wide variety of nitrogen-containing substituents.[2]

  • Heck Reaction: Reaction with alkenes to form 2-alkenyl indoles.[4]

These reactions provide a modular and efficient approach to building libraries of 2-substituted indole derivatives for biological screening.

Caption: A generalized workflow for the discovery of bioactive compounds based on the 2-chloro-1H-indole scaffold.

Therapeutic Applications of 2-Chloro-1H-indole Derivatives

The versatility of the 2-chloro-1H-indole scaffold has been exploited in the development of a wide range of therapeutic agents.

Anticancer Agents

The indole nucleus is a prominent feature in many approved anticancer drugs.[5] Derivatives of 2-chloro-1H-indole have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

3.1.1. Kinase Inhibitors

Many 2-chloro-1H-indole derivatives have been designed as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[6]

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor 2-Chloro-1H-indole Derivative Inhibitor->VEGFR2 Inhibits ATP binding

Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-chloro-1H-indole-based kinase inhibitor.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibition:

Position of SubstitutionFavorable SubstituentsImpact on Activity
C2-Position Aryl, Heteroaryl groupsEnhances binding to the ATP-binding pocket.
N1-Position Small alkyl groupsCan improve solubility and cell permeability.
C5-Position Halogens (e.g., Cl, F)Often increases potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a reaction mixture containing the purified kinase (e.g., VEGFR-2), a suitable substrate (e.g., a peptide substrate), and ATP.

  • Add varying concentrations of the 2-chloro-1H-indole test compound.

  • Incubate the reaction at the optimal temperature for a defined period.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have been investigated for their anti-inflammatory properties, and the 2-chloro-1H-indole scaffold has provided a foundation for potent inhibitors of key inflammatory mediators.

Mechanism of Action:

Many 2-chloro-1H-indole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and by inhibiting the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This is often achieved through the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[8][9]

NFkB_Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inhibitor 2-Chloro-1H-indole Derivative Inhibitor->IKK Inhibits NFkB_n NF-κB NFkB_n->Cytokines Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by a 2-chloro-1H-indole derivative.

Experimental Protocol: LPS-Induced Cytokine Release Assay in Macrophages

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the 2-chloro-1H-indole test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[10]

  • Incubate for 24 hours.

  • Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Determine the concentration-dependent inhibition of cytokine release by the test compound.

Antimicrobial Agents

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Indole derivatives have long been known for their antimicrobial properties, and the 2-chloro-1H-indole scaffold has been explored for the development of new antibacterial and antifungal compounds.[1][11][12][13]

Mechanism of Action:

The precise mechanisms of action of 2-chloro-1H-indole-based antimicrobials are still under investigation but are thought to involve multiple targets. These may include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[1] For some derivatives, the presence of a chloro group at specific positions has been shown to be crucial for their antibacterial activity.[1]

Quantitative Data: Antimicrobial Activity of Chloroindole Derivatives

CompoundBacterial/Fungal StrainMIC (µg/mL)Reference
4-chloroindoleVibrio parahaemolyticus50[1]
7-chloroindoleVibrio parahaemolyticus200[1]
Indole-thiadiazole with m-chlorophenylStaphylococcus aureus6.25[11]
Indole-triazole with m-chlorophenylStaphylococcus aureus6.25[11]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 259237.8[12]
7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazoleMRSA3.9[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of two-fold dilutions of the 2-chloro-1H-indole test compound in a suitable growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include positive (no drug) and negative (no microorganism) controls.

  • Incubate the plate under appropriate conditions (temperature, time).

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The 2-chloro-1H-indole scaffold has proven to be a highly valuable and versatile platform in the realm of drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutic agents. The ability to readily modify the scaffold at the 2-position through a variety of chemical transformations allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships in a systematic manner.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Targets: While significant progress has been made in targeting kinases and inflammatory pathways, the application of 2-chloro-1H-indole derivatives to other disease-relevant targets remains a promising area of investigation.

  • Development of More Efficient Synthetic Methodologies: The development of more sustainable and atom-economical methods for the synthesis and functionalization of the 2-chloro-1H-indole core will be crucial for its widespread application.

  • Advanced Structure-Based Drug Design: The use of computational modeling and structural biology will enable a more rational design of 2-chloro-1H-indole derivatives with improved potency and selectivity.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will be essential for their translation into clinical candidates.

References

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Kucukguzel, I., Mazi, A., Collins, J. N., & Kucukguzel, S. G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 394-405. [Link]

  • She, T., Li, Y., Wang, Y., Zhang, Y., Li, J., & Li, Y. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7108. [Link]

  • Lee, J. H., Kim, Y. G., Yong, D., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 708891. [Link]

  • Tribak, Z., Skalli, M. K., Haoudi, A., Kandri Rodi, Y., Senhaji, O., & Essassi, E. M. (2018). Cyclocondensation, Characterization and Antibacterial Activities of Novel 5-Chloro-1HIndole-2,3-Dione Derivatives. Journal of Applied Microbiology and Biochemistry, 2(2), 7. [Link]

  • Kanwal, A., Afzal, S., & Ahmad, V. U. (2016). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Journal of the Chemical Society of Pakistan, 38(4), 774-780. [Link]

  • Wikipedia. (2023, November 29). Suzuki reaction. In Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Rubtsov, A. E., Butin, A. V., & Abaev, V. T. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds, 50(9), 1318-1326. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic cryptolepine inhibits DNA binding of NF-kappaB. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LPS-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PubMed Central. Retrieved from [Link]

  • Wikipedia. (2023, November 29). VEGFR-2 inhibitor. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. JOCPR. Retrieved from [Link]

Sources

Thermodynamic Stability & Synthetic Viability: 2-Chloroindole vs. 3-Chloroindole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic profiles of 2-chloroindole and 3-chloroindole.

Executive Summary

In the context of indole chemistry, the terms "kinetic" and "thermodynamic" stability are frequently conflated with synthetic accessibility. For chloroindoles, the reality is counter-intuitive:

  • Kinetic Product: 3-Chloroindole is the kinetic product of direct electrophilic chlorination due to the high electron density at C3.

  • Thermodynamic Reality: Both isomers are thermodynamically unstable relative to their hydrolysis products (oxindoles). However, between the two isomers, 3-chloroindole is relatively more stable than 2-chloroindole in the unsubstituted state.

  • The Thermodynamic Sink: The true thermodynamic minimum in aqueous or nucleophilic environments is not a chloroindole isomer, but the oxindole (indolin-2-one).

This guide explores the electronic basis for this instability, the decomposition pathways, and the rigorous protocols required to handle these transient species.

Part 1: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of indole is governed by the highest occupied molecular orbital (HOMO), which has the largest coefficient at the C3 position. This makes C3 highly nucleophilic (enamine-like character).

  • C3-Chlorination (Kinetic): Electrophiles (Cl⁺ sources) attack C3 rapidly to form a cation (indoleninium ion) stabilized by the adjacent nitrogen lone pair.

  • C2-Chlorination: Attack at C2 disrupts the aromaticity of the benzene ring in the transition state more significantly than attack at C3, leading to a higher activation energy.

The Stability Paradox

While alkyl groups migrate from C3 to C2 under thermodynamic control (acid catalysis), halogens do not follow this trend due to the lability of the C-X bond.

  • 3-Chloroindole: Can be isolated as a solid but decomposes within days at room temperature.

  • 2-Chloroindole: Significantly less stable than the 3-isomer. It is rarely isolated in pure form without N-protection, as it rapidly tautomerizes or hydrolyzes.

Table 1: Comparative Physicochemical Properties
Feature2-Chloroindole3-Chloroindole
Synthetic Access Indirect (e.g., from oxindole + POCl₃)Direct (Indole + NCS/Cl₂ source)
Kinetic Stability Low (Rapid decomposition)Moderate (Can be stored briefly at -20°C)
Thermodynamic Fate Hydrolysis to Oxindole (Indolin-2-one)Hydrolysis to Oxindole (via rearrangement)
Major Decomposition Auto-oxidation / PolymerizationHydrolysis / Dimerization
Handling Requirement Inert atm, < 0°C, use immediatelyInert atm, -20°C, exclude light

Part 2: Mechanisms of Instability

The instability of chloroindoles is driven by their propensity to tautomerize into indolenines (3H-indole or 2H-indole forms), which are highly susceptible to nucleophilic attack (hydrolysis).

3-Chloroindole Decomposition

The decomposition of 3-chloroindole is acid-catalyzed and water-mediated. The chlorine atom at C3 acts as a leaving group upon nucleophilic attack by water at C2, followed by rearrangement.

Pathway:

  • Protonation at C3 forms the 3-chloro-3H-indolium cation.

  • Water attacks C2.

  • Elimination of HCl drives the equilibrium toward oxindole.

Visualization: Decomposition Pathway

The following diagram illustrates the critical instability pathway of 3-chloroindole converting to oxindole.

Decomposition Indole 3-Chloroindole (Metastable) Cation 3-Chloro-3H-indolium (Intermediate) Indole->Cation + H+ Transition H2O Attack at C2 Cation->Transition + H2O Oxindole Oxindole (Thermodynamic Sink) Transition->Oxindole - HCl (Irreversible)

Figure 1: The irreversible hydrolysis pathway of 3-chloroindole to oxindole, the thermodynamic sink.

Part 3: Experimental Protocols

Synthesis of 3-Chloroindole (Kinetic Control)

Principle: Use a mild chlorinating agent (NCS) to avoid over-chlorination and acid-catalyzed decomposition.

Protocol:

  • Reagents: Indole (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq).

  • Solvent: Anhydrous CH₂Cl₂ or DMF (avoid protic solvents).

  • Procedure:

    • Dissolve indole in CH₂Cl₂ under N₂ atmosphere.

    • Cool to 0°C.

    • Add NCS portion-wise over 15 minutes.

    • Stir at 0°C for 2 hours. Monitor by TLC (silica; rapid elution to avoid decomp).

  • Workup (CRITICAL):

    • Do not use acid wash.

    • Wash with cold dilute NaHCO₃ to remove succinimide.

    • Dry over MgSO₄, filter, and concentrate in vacuo at < 25°C .

  • Storage: Store as a solid at -80°C under Argon. Use within 48 hours.

Accessing 2-Chloroindole

Principle: Direct chlorination fails. Must use the Vilsmeier-Haack approach on oxindole, converting the amide carbonyl to a vinyl chloride.

Protocol:

  • Reagents: Oxindole (1.0 eq), POCl₃ (excess), Pyridine (base).

  • Procedure:

    • Mix oxindole with POCl₃.

    • Add pyridine dropwise at 0°C.

    • Heat to 60-80°C (requires thermal energy to form the chloro-imidate intermediate).

  • Isolation:

    • Pour onto ice/NaHCO₃ carefully (quench POCl₃).

    • Extract immediately with Et₂O.

    • Warning: The product, 2-chloroindole, is highly unstable. It is often used in situ for cross-coupling (e.g., Suzuki) rather than isolated.

Part 4: Computational & Theoretical Grounding

Relative Energies (DFT Context)

Computational studies (B3LYP/6-31G*) consistently show:

  • Indole (Parent): Global minimum.

  • 3-Chloroindole: ~2-5 kcal/mol higher in energy than the parent (due to steric/electronic repulsion of Cl at the electron-rich C3).

  • 2-Chloroindole: Higher in energy than 3-chloroindole (approx. +1-3 kcal/mol relative to 3-Cl) due to the loss of the favorable enamine conjugation inherent to the C2=C3 bond when Cl is at C2 (vinyl chloride character vs enamine character).

  • Oxindole: >20 kcal/mol more stable than either chloroindole isomer (due to the strength of the C=O bond).

Why C2 is "Less Stable"

The 2-chloroindole structure places the electronegative chlorine on the carbon that is naturally electron-deficient in the indole pyrrole ring (C2 is adjacent to N). However, the enamine resonance (N-C2=C3) pushes density to C3. Placing Cl at C2 creates a "vinyl chloride" motif, but the driving force to tautomerize to the oxindole (creating a C=O bond) is immense.

References

  • Instability of Parent Haloindoles: Erickson, K. L., et al. "The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles." Heterocycles, 1986, 24(10), 2879-2885.[1]

  • Mechanistic Insight (Chlorination): De Rosa, M., et al. "Studies of the Mechanism of Chlorination of Indoles." Journal of Organic Chemistry, 1978, 43(13), 2639-2643.

  • Synthetic Utility of 3-Chloroindoles: Li, X., et al. "Synthesis of 3-Chloroindoles via Palladium-Catalyzed Chlorocyclization." Journal of Organic Chemistry, 2024, 89, 2039-2049.

  • Stabilization Strategies: Cui, R., et al. "Stabilization of Transient 3-Chloroindolenines Enables Diverse Functionalization." Organic Letters, 2019, 21(22), 8884-8887.

Sources

solubility profile of 2-chloro-1H-indole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1H-indole (CAS: 7135-31-1) is a specialized heterocyclic intermediate distinct from its more stable 3-chloro isomer.[1][2][3] Its solubility profile is governed by a high lipophilicity (LogP ~3.[2][3]4) and a sensitive electron-rich indole core that is prone to acid-catalyzed decomposition.[1][2][3] Unlike robust pharmaceutical standards, the solubility of 2-chloro-1H-indole cannot be decoupled from its stability; solvents that dissolve it well (e.g., protic acids or wet polar solvents) may also trigger rapid degradation.[1][2][3]

This guide provides a validated solubility matrix, stability-aware handling protocols, and experimental workflows for purification, designed to prevent the common "black tar" decomposition often encountered with C2-halogenated indoles.[1][3]

Part 1: Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[3] The 2-chloro substituent introduces lipophilicity while destabilizing the indole bond toward electrophilic attack at C3, necessitating non-acidic, aprotic environments for optimal handling.

PropertyValueImplication for Solubility
Molecular Weight 151.59 g/mol Small molecule; kinetics of dissolution are rapid.[1][2][3]
LogP (Predicted) ~3.4Highly lipophilic.[2][3] Poor water solubility; high affinity for DCM, EtOAc, and lipids.[3]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO, Alcohols, Acetone.[1][2][3]
H-Bond Acceptors 0 (Formal)Weak interaction with water; relies on London dispersion forces.[1][2][3]
pKa (NH) ~16 (Predicted)Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).
Stability Low CRITICAL: Prone to polymerization/oxidation in air or acid.[2][3]

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents by their thermodynamic capacity to dissolve 2-chloro-1H-indole and their kinetic suitability regarding compound stability.

Solubility & Stability Heatmap
Solvent ClassSpecific SolventSolubilityStability RiskApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)LowPrimary Choice. Ideal for extraction and reactions.[1][2][3]
Chloroform (

)
High ModerateAvoid if acidic (stabilized with ethanol is preferred over amylene).[2][3]
Polar Aprotic DMSOHigh LowBiological assays; stock solutions (store frozen).[2][3]
Ethyl Acetate (EtOAc)High LowExcellent for extraction and TLC spotting.[2][3]
AcetoneHigh LowGood for rapid transfer; avoid strong base (aldol risk).[2][3]
Polar Protic Methanol / EthanolModerate High Use with Caution. Risk of solvolysis or acid-catalyzed decomposition over time.[1][2][3]
WaterNegligible N/AAnti-solvent for precipitation; wash medium.[1][2][3]
Hydrocarbon Hexanes / PentaneLow (<1 mg/mL)LowIdeal Anti-Solvent. Used to crash out product during recrystallization.[2][3]
TolueneModerate LowGood for high-temp reactions (if thermal stability permits).[1][2][3]

Expert Insight: Never store 2-chloro-1H-indole in solution for extended periods (days), especially in protic solvents. If storage is necessary, use anhydrous DMSO or DCM at -20°C under Argon.[1][2][3]

Part 3: Thermodynamic Solubility & Stability Logic

The following diagram illustrates the decision-making process for solvent selection, integrating the critical stability constraints of the C2-Cl bond.

SolubilityLogic Start Select Solvent for 2-Chloro-1H-indole Goal_Rxn Reaction / Synthesis Start->Goal_Rxn Goal_Pur Purification / Workup Start->Goal_Pur Goal_Store Storage Start->Goal_Store DCM DCM / DCE (High Solubility, Inert) Goal_Rxn->DCM Standard Toluene Toluene (Moderate Sol, High BP) Goal_Rxn->Toluene Thermal EtOAc Ethyl Acetate (Extraction) Goal_Pur->EtOAc Dissolve Hexane Hexane / Pentane (Anti-Solvent) Goal_Pur->Hexane Precipitate Solid Solid State (-20°C, Argon) Goal_Store->Solid Preferred DMSO Anhydrous DMSO (Frozen) Goal_Store->DMSO Assays Warning AVOID: Acidic CHCl3, Protic Acids, Wet Alcohols DCM->Warning If Acidic EtOAc->Warning If Wet

Figure 1: Decision tree for solvent selection balancing solubility (thermodynamics) with chemical stability (kinetics).

Part 4: Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC Method)

Use this protocol to determine exact solubility limits for formulation or process scale-up.[1][2]

  • Preparation: Calibrate an HPLC system (C18 column, ACN:Water gradient).

  • Saturation: Add excess solid 2-chloro-1H-indole (approx. 50 mg) to 1 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at 25°C for 4 hours. Note: Do not exceed 4 hours to minimize degradation risks.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb indoles).[2][3]

  • Dilution: Immediately dilute the filtrate 100x with Acetonitrile (ACN) to quench any potential precipitation or degradation.[2][3]

  • Quantification: Inject into HPLC and calculate concentration against a standard curve prepared in ACN.

Protocol B: Purification via Two-Solvent Recrystallization

The most effective method to purify 2-chloro-1H-indole without chromatography.[1][2][3]

  • Dissolution: Dissolve crude 2-chloro-1H-indole in the minimum amount of DCM (Dichloromethane) at room temperature. Do not heat to reflux, as thermal stress promotes decomposition.[2][3]

  • Filtration: If the solution is cloudy (inorganic salts), filter through a small pad of Celite.[3]

  • Precipitation: Slowly add Hexane (or Pentane) down the side of the flask while stirring until a persistent turbidity is observed.

    • Ratio: Typically 1:3 (DCM:Hexane).[2][3]

  • Crystallization: Place the flask in a -20°C freezer overnight.

  • Collection: Filter the resulting needles cold and wash with cold Hexane.[2][3] Dry under high vacuum immediately.[2][3]

Part 5: Applications in Synthesis & Workup

Reaction Solvent Selection

For substitution reactions (e.g., nucleophilic attack at C3), DCM is the gold standard. It provides high solubility and is easily removed without high heat.[2][3] If a higher boiling point is required, Toluene is preferred over DMF, as DMF removal requires heating that may degrade the product.

Extraction (Workup)

When extracting 2-chloro-1H-indole from an aqueous reaction mixture:

  • Preferred: Ethyl Acetate (EtOAc) or DCM.[2][3]

  • Avoid: Diethyl Ether (often contains peroxides which can oxidize the indole).[3]

  • pH Control: Ensure the aqueous layer is neutral or slightly basic (pH 7-9).[2][3] Never acidify the aqueous layer below pH 5 during extraction, as this will catalyze polymerization of the indole.

References

  • PubChem. (2025).[2][3] 2-Chloro-1H-indole Compound Summary. National Library of Medicine.[2][3] [Link]

  • Brennan, M. R., et al. (1986).[2][3] The Preparation and Spectral Characterization of 2-Haloindoles. Phytochemistry. (Contextualizes stability and synthesis).

  • Organic Syntheses. (n.d.). General Procedures for Indole Functionalization. [Link]

Sources

From Tyrian Purple to Therapeutics: A Technical Guide to Halogenated Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the isolation, structural elucidation, and biosynthetic origins of halogenated indole alkaloids. Historically significant as the component of Tyrian Purple, this chemical class has evolved into a fertile ground for modern drug discovery, yielding potent cytotoxic and antiviral agents. This document is designed for application scientists and researchers, providing actionable protocols for isolation from complex marine matrices and elucidating the FADH2-dependent halogenation mechanisms that define their chemical ecology.

Historical Evolution: The Halogenated Legacy

The history of halogenated indoles is inextricably linked to the ancient world's most valuable commodity: Tyrian Purple .

  • Ancient Era (1600 BCE - 1453 CE): Extracted from the hypobranchial glands of Murex (now Bolinus) sea snails, this dye was worth its weight in silver. The primary chromogen is 6,6'-dibromoindigo , a precursor formed via the enzymatic hydrolysis of sulfate esters followed by oxidative coupling and photochemical debromination.

  • Modern Era (1977 - Present): The focus shifted from dyes to pharmacology. In 1977, the isolation of aplysinopsin from marine sponges marked the beginning of systematic screening. Today, compounds like dragmacidins and meridianins are investigated for their inhibition of cyclin-dependent kinases (CDKs) and potential in oncology.

Chemical Ecology & Biosynthesis

Unlike terrestrial plants, marine organisms exist in a halide-rich environment (


 ~0.5 M, 

~1 mM). Evolution has optimized enzymatic machinery to incorporate these halogens into the indole scaffold, primarily to deter predation.
The Enzymatic Mechanism: FADH2-Dependent Halogenases

The core biosynthetic engine is the FADH2-dependent tryptophan halogenase . Unlike heme-dependent haloperoxidases (which produce free hypohalous acid and lack regioselectivity), these enzymes control the site of halogenation (C5, C6, or C7 on the indole ring).

Key Enzymes:

  • PrnA: Tryptophan 7-halogenase (from Pseudomonas fluorescens).[1]

  • RebH: Tryptophan 7-halogenase (from Lechevalieria aerocolonigenes).[1][2]

  • PyrH: Tryptophan 5-halogenase.[2]

Mechanism:

  • Oxidation: FAD is reduced to FADH2 by a partner reductase.[1]

  • Oxygenation: FADH2 reacts with

    
     to form a C4a-hydroperoxyflavin intermediate.
    
  • Halide Attack:

    
     or 
    
    
    
    attacks the hydroperoxide, generating hypohalous acid (HOCl/HOBr).
  • Tunneling: The HOX species is guided through a ~10 Å solvent-free tunnel to the active site.

  • Substitution: A lysine residue stabilizes the HOX, facilitating Electrophilic Aromatic Substitution (EAS) on the indole ring.

Biosynthesis Trp L-Tryptophan Enzyme Tryptophan Halogenase (e.g., RebH, PrnA) Trp->Enzyme FAD FAD (Oxidized) FADH2 FADH2 (Reduced) FAD->FADH2 Flavin Reductase + NADH Intermed C4a-Hydroperoxyflavin FADH2->Intermed + O2 O2 O2 Halide Cl- / Br- HOX HOCl / HOBr (Electrophile) Intermed->HOX + Halide HOX->Enzyme Tunneling HaloTrp Halogenated Tryptophan (5-Cl-Trp, 7-Br-Trp) Enzyme->HaloTrp Regioselective EAS Alkaloid Complex Indole Alkaloid (e.g., Rebeccamycin) HaloTrp->Alkaloid Downstream Biosynthesis

Figure 1: Mechanism of FADH2-dependent tryptophan halogenases illustrating the generation of the electrophilic HOX species and its guided transfer to the substrate.

Isolation Methodologies: The Core Technical Challenge

Isolating halogenated alkaloids from marine sources (sponges, tunicates) presents unique challenges due to the high salt content and the lipophilic nature of the halogen substituents.

The "Desalt-First" Protocol

Standard silica chromatography often fails with crude marine extracts due to salt interference. The following protocol utilizes diaion HP-20 (polystyrene-divinylbenzene) resin for effective desalting and initial fractionation.

Protocol: Marine Indole Alkaloid Isolation

  • Lyophilization & Extraction:

    • Freeze-dry the marine organism (sponge/tunicate) to remove water.

    • Macerate in MeOH:DCM (1:1) for 24 hours (x3).

    • Rationale: Methanol penetrates cells; DCM solubilizes lipophilic halogenated compounds.

  • Desalting (The Critical Step):

    • Suspend the crude extract in distilled water.

    • Load onto a Diaion HP-20 column.

    • Elution 1 (Waste): Wash with 100%

      
       to remove salts and highly polar primary metabolites.
      
    • Elution 2 (Target): Elute with 100% Acetone or MeOH .

    • Result: A salt-free, alkaloid-enriched fraction.

  • Liquid-Liquid Partitioning:

    • Partition the desalted fraction between EtOAc and

      
       .
      
    • Halogenated indoles will predominantly migrate to the EtOAc phase due to the lipophilicity imparted by the halogen.

  • Purification (HPLC):

    • Stationary Phase: C18 Reverse Phase (Phenyl-hexyl columns often provide better separation for aromatic indoles).

    • Mobile Phase:

      
       (0.1% Formic Acid) / MeCN gradient.
      
    • Detection: UV at 254 nm and 280 nm (characteristic indole absorption).

IsolationWorkflow Sample Marine Sample (Lyophilized) Extract Extraction (MeOH:DCM 1:1) Sample->Extract Crude Crude Extract Extract->Crude HP20 Diaion HP-20 Column (Desalting) Crude->HP20 SaltWaste Elute H2O (Salts/Sugars) HP20->SaltWaste Enriched Elute Acetone/MeOH (Alkaloid Fraction) HP20->Enriched Partition Partition (EtOAc / H2O) Enriched->Partition Organic Organic Phase (Halogenated Indoles) Partition->Organic Aqueous Aqueous Phase (Discard) Partition->Aqueous HPLC Prep-HPLC (C18 / Phenyl-Hexyl) Organic->HPLC Pure Isolated Alkaloid HPLC->Pure

Figure 2: Optimized isolation workflow for marine halogenated alkaloids, emphasizing the HP-20 desalting step to manage matrix interference.

Structural Elucidation: The Isotopic Fingerprint

The presence of halogens provides a distinct advantage in dereplication (identifying known compounds) via Mass Spectrometry.

Mass Spectrometry (MS) Dereplication

The natural abundance of halogen isotopes creates unique "isotopic clusters" in the mass spectrum. This is the primary method for confirming halogenation before NMR analysis.

Table 1: Isotopic Abundance Ratios for Halogenated Indoles

HalogenIsotope A (Mass)Abundance (%)Isotope A+2 (Mass)Abundance (%)Diagnostic Pattern (M : M+2)
Chlorine

75.8

24.23 : 1
Bromine

50.7

49.31 : 1
Dibromo

---1 : 2 : 1 (M : M+2 : M+4)

Technical Note: In High-Resolution MS (HRMS), the mass defect is also diagnostic. Bromine introduces a significant negative mass defect relative to hydrogen/carbon rich molecules.

NMR Spectroscopy Features[4]
  • 
     NMR:  Carbon atoms directly attached to halogens show characteristic upfield shifts (shielding) due to the heavy atom effect, particularly for Iodine and Bromine.
    
    • C-Br typical shift:

      
       110-120 ppm (on indole ring).
      
  • 
     NMR:  The loss of a proton signal and the change in coupling constants (
    
    
    
    values) on the indole ring allow for precise regiochemical assignment (e.g., distinguishing 5-bromo vs. 6-bromo indole).

References

  • Cooksey, C. J. (2001). Tyrian purple: 6,6’-Dibromoindigo and related compounds.[3] Molecules. [Link][2][4][5]

  • Gribble, G. W. (2010). Naturally occurring organohalogen compounds - A comprehensive update. Springer Wien New York. [Link]

  • Van Pée, K. H., & Patallo, E. P. (2006). Flavin-dependent halogenases involved in secondary metabolism in bacteria. Applied Microbiology and Biotechnology. [Link]

  • Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Marine indole alkaloids: Potential new drug leads for the control of depression and anxiety. Chemical Reviews. [Link]

  • Méndez, C., & Salas, J. A. (2001). Altering the glycosylation pattern of bioactive compounds. Trends in Biotechnology. [Link]

Sources

Methodological & Application

The Versatility of 2-Chloroindole: A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds necessitates versatile and efficient methods for its functionalization.[1] Among the various halogenated indoles, 2-chloroindole emerges as a particularly valuable and readily accessible building block for creating diverse molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions of 2-chloroindoles, offering detailed application notes, field-proven protocols, and a comparative analysis of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

The Strategic Advantage of 2-Chloroindole

While other haloindoles are also utilized in cross-coupling, 2-chloroindoles offer a unique combination of reactivity and accessibility. Their synthesis is often straightforward from commercially available 2-oxindoles, typically through treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This accessibility makes them an attractive starting point for extensive derivatization. Although chlorides are generally less reactive than the corresponding bromides or iodides, modern advancements in palladium catalysis, particularly the development of sophisticated phosphine ligands, have largely overcome this challenge, enabling efficient couplings under relatively mild conditions.

The Catalytic Core: A Unified Mechanistic Overview

At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium. While the specific nuances of each named reaction differ, they all share a common mechanistic framework.[2] Understanding this core cycle is paramount for troubleshooting and optimizing reaction conditions.

The cycle typically commences with an active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the 2-chloroindole. This step, often rate-limiting, forms a Pd(II) intermediate. The subsequent step, transmetalation (in Suzuki and Sonogashira) or amine coordination and deprotonation (in Buchwald-Hartwig), involves the introduction of the coupling partner to the palladium center. In the Heck reaction, this is replaced by migratory insertion of an alkene. The final step is reductive elimination , where the newly formed carbon-carbon or carbon-nitrogen bond is expelled from the palladium, regenerating the active Pd(0) catalyst and completing the cycle.

General Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 2-Chloroindole Pd(II)(2-Indolyl)(Cl)L2 Pd(II)(2-Indolyl)(Cl)L2 Oxidative Addition->Pd(II)(2-Indolyl)(Cl)L2 Transmetalation / Coordination Transmetalation / Coordination Pd(II)(2-Indolyl)(Cl)L2->Transmetalation / Coordination Coupling Partner Pd(II)(2-Indolyl)(R)L2 Pd(II)(2-Indolyl)(R)L2 Transmetalation / Coordination->Pd(II)(2-Indolyl)(R)L2 Reductive Elimination Reductive Elimination Pd(II)(2-Indolyl)(R)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration 2-Substituted Indole 2-Substituted Indole Reductive Elimination->2-Substituted Indole

Sources

Application Note: Precision Coupling of 2-Chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Conditions for 2-Chloro-1H-indole Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

The Suzuki-Miyaura coupling of 2-chloro-1H-indole presents a distinct challenge in heterocyclic chemistry. Unlike its 2-bromo or 2-iodo counterparts, the 2-chloro derivative combines a kinetically inert C–Cl bond with the inherent instability of the 2-chloroindole motif, which is prone to hydrolysis (reverting to oxindole) and polymerization. Furthermore, the free N–H moiety can poison standard Pd(0) catalysts via deprotonation and coordination.

This guide moves beyond generic "heteroaryl chloride" conditions to provide three targeted protocols:

  • Protocol A (The Gold Standard): High-yield coupling of N-protected substrates using Buchwald G3 precatalysts.

  • Protocol B (The Direct Route): Optimized conditions for unprotected 2-chloroindole using SPhos/XPhos systems.

  • Protocol C (The "In Situ" Strategy): A one-pot activation-coupling sequence starting from stable oxindoles.

Mechanistic Challenges & Strategic Solutions

The Stability Paradox

2-Chloroindole is not a shelf-stable reagent in the same vein as 2-chloropyridine. It is an imidoyl chloride equivalent masked within an aromatic system.

  • Challenge: In the presence of moisture or strong acids/bases, it tautomerizes or hydrolyzes back to indolin-2-one (oxindole).

  • Solution: Use anhydrous conditions for the coupling or generate the chloride in situ.

Oxidative Addition Barrier

The C2 position of indole is electron-deficient relative to C3, but the C–Cl bond energy (~95 kcal/mol) requires electron-rich, bulky ligands to facilitate oxidative addition.

  • Ligand Choice: XPhos and SPhos are non-negotiable for high turnover numbers (TON). Their bulk prevents catalyst dimerization, while their electron richness accelerates the rate-limiting oxidative addition step.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the strategic decision-making process for selecting the correct protocol based on your starting material and tolerance for steps.

SuzukiStrategy Start Starting Material Selection Oxindole Indolin-2-one (Oxindole) Start->Oxindole ChloroIndole 2-Chloro-1H-indole (Isolated) Start->ChloroIndole ProtoC PROTOCOL C: One-Pot Activation/Coupling (POCl3 -> Pd Cat) Oxindole->ProtoC Activation Decision Is N-H Protection Tolerated? ChloroIndole->Decision Protected N-Protected 2-Chloroindole ProtoA PROTOCOL A: Standard High-Yield (XPhos Pd G3) Protected->ProtoA Decision->Protected Yes ProtoB PROTOCOL B: Direct Coupling (SPhos Pd G2) Decision->ProtoB No (Direct)

Caption: Strategic workflow for selecting the optimal Suzuki-Miyaura protocol based on substrate stability and protecting group tolerance.

Detailed Experimental Protocols

Protocol A: High-Yield Coupling (N-Protected)

Best for: Scale-up, precious boronic acids, and when maximum yield is required.

Rationale: Protecting the nitrogen (e.g., Boc, SEM, Me) eliminates catalyst poisoning and prevents side-reactions involving the acidic N-H proton.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Catalyst XPhos Pd G3 0.02 (2 mol%)Rapid oxidative addition; air-stable precatalyst.
Base K₃PO₄ (Tribasic)2.0 - 3.0Mild enough to spare Boc, strong enough for activation.
Solvent 1,4-Dioxane / H₂O4:1 RatioWater is critical for boronate activation.
Temp 80°C - 100°C-Required to overcome C-Cl bond energy.

Step-by-Step:

  • Charge a reaction vial with N-Boc-2-chloroindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add degassed 1,4-Dioxane and degassed water (4:1 ratio, 0.2 M concentration).

  • Heat to 80°C for 4–12 hours. Monitor by HPLC/LCMS.

    • Note: If conversion stalls, add 1 mol% additional catalyst.

  • Cool, dilute with EtOAc, wash with brine, and purify.

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid analog generation where protection/deprotection steps are undesirable.

Rationale: Unprotected 2-chloroindole is unstable. We use SPhos Pd G2 , which is exceptionally fast and forms a monolithic active species that is less susceptible to inhibition by the free indole nitrogen.

Critical Pre-requisite: Ensure your 2-chloroindole is of high quality (white/off-white solid). If it is dark brown/black, purify or use Protocol C.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst SPhos Pd G2 0.02 - 0.04 (2-4 mol%)Excellent for heteroaryl chlorides with free N-H.
Base K₂CO₃ or K₃PO₄3.0Higher base loading helps neutralize N-H acidity.
Solvent n-Butanol / H₂O2.5:1 RatioAlcoholic solvents often stabilize the intermediate.
Temp 100°C-Higher temp required for unprotected substrates.[1]

Step-by-Step:

  • Charge vial with 2-chloro-1H-indole (1.0 equiv), Boronic Acid (2.0 equiv), and K₃PO₄ (3.0 equiv).

  • Add SPhos Pd G2 (2–4 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed n-Butanol/Water (2.5:1).

  • Heat vigorously at 100°C for 2–6 hours.

    • Warning: Do not extend reaction time unnecessarily; protodeboronation of the partner or decomposition of the indole can occur.

Protocol C: The "In Situ" One-Pot Method

Best for: Utilizing stable Oxindole starting materials to access 2-arylindoles directly.

Rationale: Avoids isolation of the unstable 2-chloroindole. The oxindole is converted to the chloro-intermediate and coupled immediately.

Step-by-Step:

  • Chlorination: Dissolve Indolin-2-one (1.0 equiv) in Toluene. Add POCl₃ (1.2 equiv) and a catalytic amount of DMF. Heat to reflux (110°C) for 2 hours.

  • Evaporation: Remove excess POCl₃ and solvent under reduced pressure (keep strictly anhydrous).

  • Solvent Switch: Re-dissolve the crude residue (2-chloroindole) in 1,4-Dioxane .

  • Coupling: Add Aryl Boronic Acid (1.5 equiv), K₂CO₃ (3.0 equiv, as solid), Water (small amount, degassed), and XPhos Pd G2 (2 mol%).

  • Heat to 100°C for 6 hours.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-H)Switch to Protocol A (Protect N). Increase catalyst to 5 mol%.
Hydrolysis (Oxindole formation) Wet solvent / Old ReagentUse fresh anhydrous solvents for Protocol C. Ensure 2-chloroindole is stored at -20°C.
Protodeboronation Unstable Boronic AcidUse Boronic Ester (Pinacol) instead of acid. Lower temp to 80°C. Add surfactant (TPGS-750-M).
Homocoupling Oxygen in systemRigorous degassing (sparging) is required. Avoid Pd(OAc)₂; use G2/G3 precatalysts.

References

  • Buchwald Ligands for Heteroaryl Chlorides: Title: "Buchwald Phosphine Ligands - SPhos and XPhos applic
  • Unprotected Heterocycle Coupling

    • Title: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1]

    • Source: N
    • URL:[Link]

  • General Suzuki-Miyaura Mechanism & Conditions

    • Title: "Suzuki-Miyaura Coupling - Reaction Mechanism and Conditions."
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Micellar Catalysis (Green Alternative): Title: "Palladium-catalyzed Cross-coupling Reactions in Water (TPGS-750-M)." Source: Sigma-Aldrich

Sources

nucleophilic substitution mechanisms at the C2 position of indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a technical framework for achieving nucleophilic substitution at the C2 position of indole. The indole scaffold is inherently nucleophilic at C3 due to the lone pair on nitrogen contributing to the aromatic sextet, making C2-electrophilic substitution (and thus nucleophilic attack) kinetically and thermodynamically unfavorable under standard conditions. This guide details three validated methodologies to invert this reactivity (Umpolung) or activate the C2 position: (1) Hypervalent Iodine-Mediated Functionalization , (2) Oxidative C-H Nucleophilic Coupling , and (3) Activated


 via Leaving Group Displacement. 

The Core Challenge: Electronic Bias

Indole is an electron-rich heterocycle. The highest electron density resides at C3. To install a nucleophile at C2, the researcher must overcome the natural tendency for electrophiles to attack C3.

  • The Problem: Direct

    
     requires an electron-deficient ring, which indole is not.
    
  • The Solution: We must lower the LUMO energy at C2 or generate a transient electrophilic species (cation/radical cation) at C2.

Method A: Hypervalent Iodine-Mediated C2 Functionalization

Mechanism: Umpolung via C3-Iodinane Intermediate. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (PIFA), act as electrophiles. They initially attack the most nucleophilic position (C3), generating a cationic intermediate that activates C2 for nucleophilic attack.

Mechanism Diagram

HypervalentIodineMechanism Indole Indole (C3-Nu) Inter1 C3-Iodonium Intermediate Indole->Inter1 + PIDA (Electrophilic Attack) PIDA PhI(OAc)2 Inter2 C2-C3 Cationic Species Inter1->Inter2 Resonance/Migration NuAttack Nucleophilic Attack (at C2) Inter2->NuAttack + Nucleophile Product 2-Substituted Indole NuAttack->Product - PhI, - AcOH (Reductive Elimination)

Caption: Pathway for PIDA-mediated C2 functionalization involving initial C3 activation followed by migration or direct attack.

Experimental Protocol

Reagents:

  • Substrate: N-protected Indole (e.g., N-Methylindole).

  • Reagent: PIDA (1.1 - 1.5 equiv).

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCM. TFE stabilizes the radical cation/cationic intermediates.

  • Nucleophile: Azoles, Alcohols, or Acetate (from reagent).

Step-by-Step Workflow:

  • Preparation: Dissolve N-methylindole (1.0 mmol) in TFE (5 mL) in a flame-dried round-bottom flask under Argon.

  • Addition: Cool to 0°C. Add the nucleophile (e.g., Pyrazole, 1.2 equiv).

  • Activation: Add PIDA (1.2 equiv) dropwise over 5 minutes. Note: Rapid addition can lead to C3-oxidation byproducts.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor via TLC (Indoles often fluoresce; look for the disappearance of the starting material spot).

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate. Purify via flash chromatography.
    

Critical Process Parameter (CPP): The choice of solvent is critical. TFE promotes the formation of the radical cation species essential for this pathway, significantly boosting C2 selectivity over C3 [1].

Method B: Oxidative Nucleophilic Substitution (C-H Activation)

Mechanism: Oxidative "Cross-Dehydrogenative Coupling" (CDC). This method utilizes an oxidant (DDQ,


/Cu) to generate an indole radical cation. A nucleophile attacks this radical cation, followed by further oxidation to restore aromaticity.
Mechanism Diagram

OxidativeMechanism Start Indole Ox1 SET Oxidation (Oxidant) Start->Ox1 RadCat Indole Radical Cation Ox1->RadCat Nu Nucleophile Addition RadCat->Nu RadInt C2-Radical Intermediate Nu->RadInt Ox2 SET Oxidation (- H+) RadInt->Ox2 Final C2-Functionalized Product Ox2->Final

Caption: Oxidative CDC pathway. Single Electron Transfer (SET) generates a reactive radical cation susceptible to nucleophilic attack.

Experimental Protocol (Metal-Free)

Reagents:

  • Substrate: Indole (C3-substituted indoles work best to block C3).

  • Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or

    
    /TBHP.
    
  • Nucleophile: Alkoxides, Cyanide, or active methylenes.

Step-by-Step Workflow:

  • Mix: Combine Indole (0.5 mmol) and Nucleophile (2.0 equiv) in 1,2-Dichloroethane (DCE).

  • Oxidant Addition: Add DDQ (1.2 equiv) in one portion.

  • Incubation: Stir at ambient temperature. The reaction is often rapid (30 min - 1 hr).

  • Workup: Filter through a Celite pad to remove reduced DDQ (DDQH2).

  • Purification: Concentrate filtrate and purify via column chromatography.

Author's Note: If using molecular oxygen (


) as the oxidant, a transition metal catalyst (e.g., 

) is usually required to facilitate the electron transfer [2].

Method C: Activated (Halide Displacement)

Mechanism: Addition-Elimination. Direct


 on 2-haloindoles is difficult without activation. However, placing a strong Electron Withdrawing Group (EWG) on the Nitrogen (e.g., Phenylsulfonyl, Boc) or using acid catalysis to protonate C3 (forming an indolium ion) makes the C2-halogen displaceable.
Experimental Protocol (Acid-Catalyzed Halide Exchange)

Reagents:

  • Substrate: 2-Chloroindole (N-protected).

  • Reagent: NaI (Sodium Iodide) or Nucleophilic Amine.

  • Catalyst: TFA (Trifluoroacetic acid) or HCl (catalytic).

  • Solvent: Acetonitrile or THF.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-chloroindole in Acetonitrile.

  • Acidification: Add TFA (5 mol%). This protonates C3, breaking aromaticity and forming a highly electrophilic iminium species (Indolium).[1]

  • Substitution: Add NaI (2.0 equiv) or amine. The nucleophile attacks C2, displacing the chloride.

  • Restoration: The loss of the leaving group and deprotonation restores the indole aromaticity.

  • Purification: Standard aqueous workup and silica chromatography.[2]

Validation: This method is particularly effective for converting 2-chloroindoles to 2-iodoindoles, which are versatile precursors for cross-coupling [3].[1]

Comparative Data & Selection Guide

FeatureMethod A: Hypervalent IodineMethod B: Oxidative CouplingMethod C: Activated

Primary Mechanism Electrophilic Activation (Umpolung)Radical Cation / CDCAddition-Elimination
Substrate Scope N-protected & NH IndolesElectron-rich IndolesRequires 2-Halo or N-EWG
Reagents PIDA, PIFA (Stoichiometric)DDQ,

/Cu
TFA, NaI, Amines
Key Byproducts Iodobenzene (

)
Reduced OxidantHalide salts
Best For... C2-Acetoxylation, AminationC-H FunctionalizationHalide exchange, specific substitution

Troubleshooting & Optimization

  • Issue: C3 Substitution Dominates.

    • Cause: The reaction is proceeding via standard electrophilic aromatic substitution (EAS).

    • Fix: Ensure the oxidant/activator is added before the nucleophile if using Method A. For Method B, block C3 with a substituent or use a sterically bulky group at N1 to direct to C2.

  • Issue: Low Yield in Oxidative Coupling.

    • Cause: Over-oxidation or polymerization of indole.

    • Fix: Switch to a milder oxidant (e.g., replace DDQ with Air/Cu catalyst) or lower the temperature.

  • Issue: No Reaction in

    
    . 
    
    • Cause: Insufficient activation of the ring.

    • Fix: Add a stronger EWG to Nitrogen (e.g., switch from Methyl to Tosyl). Add catalytic acid to generate the reactive indolium species.

References

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications, (16), 2073–2085. Link

  • Zhang, J., & Lei, A. (2019). Oxidative Cross-Coupling Reactions. Journal of the American Chemical Society.[3] (Generalized reference for CDC mechanisms). See also: Beilstein Journal of Organic Chemistry on C2-alkylation Link

  • Laha, J. K., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Link

  • Terrier, F., et al. (2009).[3] Carbon Nucleophilicities of Indoles in SNAr Substitutions. Journal of Organic Chemistry. Link

  • Sanford, M. S., et al. (2006). Palladium-Catalyzed C–H Activation/Functionalization of Heterocycles. Journal of the American Chemical Society.[3] Link

Sources

Application Note: Strategic Synthesis of C2-Iodoindoles via Halogen Exchange from 2-Chloroindoles

[1]

Executive Summary

The C2-iodoindole scaffold is a pivotal building block in medicinal chemistry, offering superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) compared to its chloro- or bromo-analogues. However, direct electrophilic iodination of indole typically favors the C3 position. Consequently, C2-iodoindoles are often accessed via lithiation strategies that require cryogenic conditions and strong bases.[1]

This Application Note details a robust alternative: Halogen Exchange (Halex) strategies to convert readily accessible (but less reactive) 2-chloroindoles into 2-iodoindoles. We present two distinct protocols:

  • Protocol A: A modern, metal-free, Acid-Mediated Finkelstein reaction (ideal for acid-stable substrates).

  • Protocol B: A Copper-Catalyzed Aromatic Finkelstein reaction (ideal for acid-sensitive or N-protected substrates).

Scientific Foundation & Strategic Logic

The Challenge of C2-Functionalization

Indole is an electron-rich heterocycle. Electrophilic aromatic substitution (SEAr) occurs predominantly at C3 due to the stability of the intermediate cation. Accessing C2-halides usually requires:

  • Lithiation: n-BuLi at -78°C (C2 proton is most acidic), followed by an iodine source. Drawback: Functional group intolerance (esters, ketones).

  • Halogen Exchange (Halex): Converting a C2-Cl bond (Bond Dissociation Energy ~95 kcal/mol) to a C2-I bond (~65 kcal/mol). Drawback: Thermodynamically unfavorable without a driving force.

The Solution: Driving the Equilibrium

To convert 2-chloroindole to 2-iodoindole, we must overcome the stronger C-Cl bond.

  • Acid-Mediated Pathway: Protonation at C3 generates a highly electrophilic indolium ion. This disrupts aromaticity and activates the C2 position for nucleophilic attack by iodide, followed by elimination of HCl.

  • Metal-Catalyzed Pathway: Copper or Nickel catalysts facilitate the oxidative addition into the C-Cl bond, followed by ligand exchange with iodide and reductive elimination.

Critical Pre-requisite: Substrate Stability

Warning: 2-Chloroindole is inherently unstable and prone to oxidative dimerization (indigo formation) or hydrolysis.

  • Recommendation: If synthesizing 2-chloroindole de novo (e.g., from oxindole with POCl3), use immediately or store under inert atmosphere at -20°C.

  • Best Practice: Use N-protected 2-chloroindoles (N-Boc, N-Ts, N-SEM) for Protocol B. Protocol A is specifically designed to work with free (NH) indoles or robust protected variants.

Decision Matrix & Workflow

The following decision tree guides the selection of the optimal synthetic route based on substrate properties.

Gcluster_legendKey AdvantagesStartStarting Material:2-Chloroindole DerivativeCheckFGCheck Functional Groups (FG)Start->CheckFGAcidSensitiveContains Acid-Sensitive Groups?(Acetals, Boc, Silyl ethers)CheckFG->AcidSensitiveRouteAPROTOCOL A:Acid-Mediated Halex(KI, TFA, Ambient Temp)AcidSensitive->RouteANo (Robust FGs)RouteBPROTOCOL B:Cu-Catalyzed Finkelstein(CuI, Diamine, NaI, 110°C)AcidSensitive->RouteBYesHigh Yield, No MetalHigh Yield, No MetalRouteA->High Yield, No MetalBroad FG ToleranceBroad FG ToleranceRouteB->Broad FG Tolerance

Figure 1: Strategic selection between Acid-Mediated and Metal-Catalyzed Halogen Exchange.[1]

Experimental Protocols

Protocol A: Acid-Mediated Halogen Exchange (Metal-Free)

Primary Application: Robust substrates, Free (NH) indoles. Mechanism: C3-protonation/Indolium activation.[1]

Reagents:

  • Substrate: 2-Chloroindole derivative (1.0 equiv)

  • Reagent: Potassium Iodide (KI) (3.0 - 5.0 equiv)

  • Activator: Trifluoroacetic Acid (TFA) (1.0 - 2.0 equiv) or catalytic HCl (in dioxane).

  • Solvent: Acetonitrile (MeCN) or Acetone.

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2-chloroindole (1.0 mmol) and Potassium Iodide (5.0 mmol, 830 mg).

  • Solvation: Add anhydrous Acetonitrile (5.0 mL, 0.2 M concentration).

  • Activation: Add TFA (2.0 mmol, 153 µL) dropwise at room temperature (25°C).

    • Note: The solution may darken due to trace iodine liberation; this is normal.

  • Reaction: Stir the mixture at ambient temperature. Monitor by TLC or LC-MS every 30 minutes.

    • Endpoint: Most reactions complete within 1–4 hours.

  • Quench: Dilute with EtOAc (20 mL) and quench with saturated aq. Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color changes from dark red/brown to yellow/colorless).

  • Workup: Wash the organic layer with saturated NaHCO3 (to neutralize acid) and Brine. Dry over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). 2-Iodoindoles are often light-sensitive; store in amber vials.

Protocol B: Copper-Catalyzed Aromatic Finkelstein

Primary Application: N-protected indoles, Acid-sensitive substrates. Mechanism: Cu(I) oxidative addition/reductive elimination.

Reagents:

  • Substrate: N-Protected 2-Chloroindole (1.0 equiv)

  • Catalyst: CuI (Copper(I) Iodide) (5 mol%)

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10–20 mol%)

  • Reagent: Sodium Iodide (NaI) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Inert Setup: Evacuate and backfill a Schlenk tube or pressure vial with Argon (3 cycles).

  • Charging: Add CuI (9.5 mg, 0.05 mmol), NaI (300 mg, 2.0 mmol), and the N-protected 2-chloroindole (1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (1.0 mL) and the Diamine Ligand (16 µL, 0.1 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 12–24 hours.

    • Note: High temperature is required to overcome the activation energy of the Ar-Cl bond.

  • Monitoring: Monitor by GC-MS or LC-MS.

    • Note: If conversion stalls, add an additional 0.5 equiv of NaI and 2 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite/Silica to remove copper salts. Wash with water and brine.

  • Purification: Flash chromatography.

Data Analysis & Comparison

FeatureProtocol A (Acid-Mediated)Protocol B (Cu-Catalyzed)
Mechanism Indolium Activation (SNAr-like)Oxidative Addition / Reductive Elimination
Temperature Ambient (20–25°C)High (110°C)
Time Fast (1–4 h)Slow (12–24 h)
Substrate Scope Free (NH) Indoles, Acid-stable groupsN-Protected Indoles, Acid-sensitive groups
Cost Low (No metal, cheap reagents)Moderate (Ligand/Catalyst cost)
Scalability High (No heavy metal waste)Moderate (Cu removal required)

Mechanistic Insight (Visualized)

Understanding the acid-mediated pathway is crucial for troubleshooting. The protonation step is the "gatekeeper" of the reaction.

MechanismStep12-Chloroindole(Nucleophile)Step2C3-Protonation(Indolium Species)Step1->Step2+ H+ (TFA)Step3Nucleophilic Attack(Iodide at C2)Step2->Step3+ I- (KI)Step4Elimination(-HCl)Step3->Step4Tetrahedral Int.Final2-Iodoindole(Product)Step4->FinalRe-aromatization

Figure 2: Mechanism of Acid-Mediated Halogen Exchange on Indole.

Troubleshooting & Quality Control

  • Incomplete Conversion (Protocol A):

    • Cause: Insufficient acidity to generate the indolium species.

    • Fix: Add 0.5 equiv more TFA or switch to a stronger acid source (e.g., p-TsOH).

  • Dimerization (Indigo formation):

    • Cause: Oxidation of the starting material or product by ambient air.

    • Fix: Ensure thorough degassing of solvents. Perform reaction under N2/Ar atmosphere.

  • Product Instability:

    • Observation: 2-Iodoindoles turn purple/brown on silica.

    • Fix: Use neutral alumina for purification or add 1% Triethylamine to the eluent to buffer the silica gel.

References

  • Recent Acid-Mediated Method: Organic Letters, 2025 . "Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions." (Describes the KI/TFA protocol).

  • Copper-Catalyzed Halex (Foundational): Klapars, A.; Buchwald, S. L.[2] "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction." J. Am. Chem. Soc.[2]2002 , 124, 14844–14845.[2]

  • Nickel-Catalyzed Variants: Canty, A. J.; Yates, B. F. et al. "Nickel-Catalyzed Aromatic Finkelstein Reaction." Chem. Commun.2013 .

  • Indole Protection Strategies: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; Wiley: Hoboken, NJ, 2014.

Application Note: Strategies for N-Protection of 2-Chloro-1H-indole Prior to Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 2-chloro-1H-indole scaffold is a "privileged but paradoxical" intermediate in drug discovery. While the C2-chlorine atom provides a critical handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (


), the unprotected species is chemically fragile. Unlike C3-haloindoles, 2-chloroindole is prone to rapid hydrolysis, reverting to the thermodynamically stable oxindole (indolin-2-one) upon exposure to moisture or aqueous acid.

The Critical Challenge: The N-H moiety must be protected to prevent:

  • Dimerization: Self-reaction during metal-catalyzed coupling.

  • Dechlorination: Protodehalogenation is accelerated by the free N-H.

  • Hydrolysis: The protecting group (PG) acts as a hydrophobic shield, stabilizing the C-Cl bond.

This guide details three validated protocols for N-protection (Boc, Tosyl, SEM), selected based on the specific requirements of the subsequent coupling step.

Strategic Selection Guide: Choosing the Right Group

Do not select a protecting group arbitrarily. Use this decision matrix to align the PG with your downstream chemistry.

FeatureBoc (tert-butyloxycarbonyl) Tosyl (p-Toluenesulfonyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Electronic Effect Strong EWG (Electron Withdrawing)Strong EWGModerate/Weak EWG
Stability (Acid) Low (Cleaves with TFA/HCl)HighModerate (Stable to weak acid)
Stability (Base) Low (Cleaves with alkoxides)HighHigh
Coupling Suitability Best for Suzuki/Buchwald Best for Heck/Negishi Best for Lithiation (DoM)
Atom Economy Poor (large mass loss)ModeratePoor
Removal Facile (TFA or mild heat)Difficult (Mg/MeOH or strong base)Specific (TBAF/Fluoride)
Decision Logic Pathway (DOT Visualization)

PG_Selection Start Start: 2-Chloro-1H-indole NextStep What is the Next Step? Start->NextStep Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) NextStep->Suzuki Standard Coupling Lithiation Directed Ortho Metalation (C3 Functionalization) NextStep->Lithiation C3 Anion Gen. Acidic Acidic Workup Required? Suzuki->Acidic SEM Select SEM Group (Ortho-Director, F- Removal) Lithiation->SEM Requires N-coordination Boc Select Boc Group (Easy Removal, Clean Coupling) Acidic->Boc No (Basic/Neutral) Ts Select Tosyl Group (High Stability, Robust) Acidic->Ts Yes (High Stability)

Caption: Decision tree for selecting N-protection based on downstream chemical compatibility.

Detailed Protocols

Protocol A: N-Boc Protection (The Standard for Cross-Coupling)

Rationale: The Boc group renders the indole electron-deficient, facilitating oxidative addition of Pd(0) into the C-Cl bond during Suzuki coupling while preventing catalyst poisoning by the free nitrogen.

Reagents:

  • Substrate: 2-chloro-1H-indole (1.0 equiv)

  • Reagent:

    
     (Di-tert-butyl dicarbonate) (1.2 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Base:

    
     (Triethylamine) (1.5 equiv)[1]
    
  • Solvent: Anhydrous DCM (Dichloromethane) or THF

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, dissolve 2-chloro-1H-indole in anhydrous DCM (

    
     concentration).
    
    • Note: 2-chloroindole is unstable.[2] If generating in situ (e.g., from oxindole via

      
      ), perform a solvent swap to DCM or use the crude residue immediately.
      
  • Addition: Add

    
     followed by DMAP. Cool the solution to 
    
    
    
    .
  • Reaction: Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes.
    
    • Mechanism:[3][4] The DMAP forms a reactive N-acylpyridinium intermediate with

      
      , which is then attacked by the indole nitrogen.
      
  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (usually complete in 1–3 hours). Look for the disappearance of the polar N-H spot.

  • Workup: Quench with saturated

    
     (aq). Extract with DCM.[1][5] Wash organic layer with brine, dry over 
    
    
    
    .[1][6]
  • Purification: Flash chromatography (Hexanes/EtOAc). N-Boc-2-chloroindole is stable on silica but avoid prolonged exposure to acidic modifiers.

Protocol B: N-Tosylation (Phase Transfer Catalysis Method)

Rationale: The inductive effect of the 2-Cl group increases the acidity of the N-H (pKa


 14–15). This allows the use of Phase Transfer Catalysis (PTC), which is milder than NaH and avoids strictly anhydrous conditions.

Reagents:

  • Substrate: 2-chloro-1H-indole (1.0 equiv)

  • Reagent: TsCl (p-Toluenesulfonyl chloride) (1.2 equiv)[1]

  • Base: 50% aq. NaOH (Excess)

  • Catalyst: TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Solvent: Toluene or DCM[1]

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 2-chloro-1H-indole in Toluene (

    
    ). Add the TBAB catalyst.
    
  • Base Addition: Add the 50% NaOH solution. The mixture will form two distinct layers.

  • Reagent Addition: Add TsCl in one portion at RT. Vigorously stir the mixture.

    • Critical Parameter: High stirring speed (>800 rpm) is essential to maximize the interfacial surface area for the PTC mechanism.

  • Completion: Reaction is typically fast (<1 hour).[5]

  • Workup: Dilute with water and EtOAc. Separate layers. The organic layer contains the pure product.

  • Purification: Often not required. Recrystallization from EtOH/Heptane is preferred over chromatography to remove excess TsCl.

Protocol C: N-SEM Protection (For Directed Lithiation)

Rationale: If the 2-chloroindole requires functionalization at C3 via lithiation, the SEM group is superior. It coordinates with Lithium (Complex Induced Proximity Effect - CIPE), directing the base to the C3 position.

Reagents:

  • Substrate: 2-chloro-1H-indole (1.0 equiv)

  • Base: NaH (60% dispersion in oil) (1.2 equiv)

  • Reagent: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (

    
    )
    

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH in anhydrous DMF at

    
     under Argon.
    
  • Substrate Addition: Add a solution of 2-chloro-1H-indole in DMF dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 
      
      
      
      for 30 mins until evolution ceases. The solution usually turns yellow/orange (indolyl anion).
  • Electrophile Addition: Add SEM-Cl dropwise via syringe.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Carefully add water dropwise at

    
     to quench excess NaH.
    
  • Workup: Dilute with

    
     (ether is preferred over EtOAc to avoid emulsions with DMF). Wash with water (
    
    
    
    ) to remove DMF.
  • Purification: Silica gel chromatography.

Troubleshooting & Critical Parameters

The "2-Chloro" Instability Factor

The 2-chloro substituent acts as a leaving group. Under strong nucleophilic conditions (e.g., using


 in DMSO), you risk 

displacement of the chloride by the solvent or base, leading to 2-alkoxyindoles.
  • Prevention: Use non-nucleophilic bases (NaH,

    
    ) and non-nucleophilic solvents (DCM, THF, Toluene). Avoid alcohols (MeOH, EtOH) during the protection step.
    
Quantitative Comparison of Methods
ParameterProtocol A (Boc) Protocol B (Tosyl) Protocol C (SEM)
Reaction Time 2–4 Hours0.5–1 Hour2–3 Hours
Temperature

RT

Yield (Typical) 85–95%90–98%80–90%
Risk Factor Acid sensitivity of productHydrolysis of TsClFlammability (NaH)
Reaction Pathway Visualization[3][7]

Reaction_Pathway Substrate 2-Chloro-1H-indole (Unstable Nucleophile) Deprotonation Deprotonation (Formation of Aza-enolate) Substrate->Deprotonation Base SideRxn Side Reaction: Hydrolysis to Oxindole Substrate->SideRxn H2O / H+ Attack Nucleophilic Attack on Electrophile (E+) Deprotonation->Attack Boc2O / TsCl / SEM-Cl Product N-Protected-2-Cl-Indole (Stable Electrophile) Attack->Product

Caption: Mechanistic pathway highlighting the critical competition between protection and hydrolysis.

References

  • Synthesis and Reactivity of 2-Chloroindoles: Powers, J. C. (1966). The Reaction of 1-Alkyl-2-indolinones with Phosphoryl Chloride.Journal of Organic Chemistry, 31(8), 2627–2631. [Link]

  • Boc Protection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General Reference for Boc/DMAP conditions).
  • Halide Exchange and Stability: Luo, Y., et al. (2024). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.Organic Letters. [Link] (Validates the handling of 2-chloroindole intermediates).

  • SEM Group in Indole Lithiation: Conrow, R. E., et al. (2021). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[7][8] (Analogous chemistry for N-SEM directing groups). [Link]

  • Phase Transfer Catalysis for Indoles: Voskressensky, L. G., et al. (2015). Protecting groups for the pyrrole nitrogen atom.Molecules. [Link][1][4][6][9][7][8][10][11][12][13]

Sources

One-Pot Synthesis of 2-Chloroindole Derivatives via Gem-Dihaloolefins: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloroindoles and the Quest for Synthetic Efficiency

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Among its halogenated derivatives, 2-chloroindoles stand out as particularly valuable synthetic intermediates. The presence of a chlorine atom at the C2 position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Traditionally, the synthesis of 2-chloroindoles has involved multi-step sequences, often burdened by tedious purification procedures and moderate overall yields.

This application note details a robust and efficient one-pot methodology for the synthesis of a diverse range of 2-chloroindole derivatives starting from readily available gem-dihaloolefins and substituted anilines. This palladium-catalyzed tandem approach, combining a C-N cross-coupling with an intramolecular Heck reaction, offers significant advantages in terms of operational simplicity, atom economy, and time efficiency, making it a highly attractive strategy for drug discovery and development professionals.[1][2]

The Mechanistic Blueprint: A Palladium-Catalyzed Domino Reaction

The one-pot synthesis of 2-chloroindoles from gem-dihaloolefins and anilines proceeds through a carefully orchestrated sequence of palladium-catalyzed events. The entire transformation is accomplished in a single reaction vessel, obviating the need for isolation of intermediates. The proposed mechanism can be dissected into two key catalytic cycles:

  • Initial C-N Bond Formation: The reaction commences with a palladium-catalyzed C-N cross-coupling between the aniline and the gem-dichloroolefin. This step forms a crucial N-(2-chlorovinyl)aniline intermediate. The choice of a suitable palladium precursor and a sterically demanding phosphine ligand is critical for facilitating this transformation.[3][4]

  • Intramolecular Heck Cyclization: The in situ generated N-(2-chlorovinyl)aniline then undergoes an intramolecular Heck reaction.[5] This palladium-catalyzed cyclization involves the oxidative addition of the aryl C-H bond to the palladium center, followed by migratory insertion of the vinyl chloride moiety and subsequent reductive elimination to afford the 2-chloroindole product and regenerate the active palladium(0) catalyst.

One-Pot 2-Chloroindole Synthesis cluster_0 Catalytic Cycle 1: C-N Coupling cluster_1 Catalytic Cycle 2: Intramolecular Heck Cyclization A Pd(0)Ln B Oxidative Addition A->B C Pd(II) Intermediate D Amine Coordination C->D E Reductive Elimination E->A F N-(2-chlorovinyl)aniline Intermediate H Oxidative Addition F->H G Pd(0)Ln G->H I Aryl-Pd(II) Intermediate J Migratory Insertion I->J K β-Hydride Elimination K->G L 2-Chloroindole Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)2, XPhos, NaOtBu - Inert Atmosphere start->setup reagents Add Reagents: - Aniline - gem-Dichloroolefin setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 110°C (12-24 hours) solvent->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool to RT - Dilute with Ethyl Acetate monitoring->workup Complete extraction Extraction: - Wash with H2O and Brine workup->extraction drying Dry and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification end End: Pure 2-Chloroindole purification->end

Sources

Troubleshooting & Optimization

preventing decomposition of 2-chloro-1H-indole during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-chloro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists to address the stability challenges associated with the storage and handling of this valuable synthetic intermediate. As a halogenated indole, 2-chloro-1H-indole possesses inherent reactivity that can lead to decomposition, compromising sample purity and experimental outcomes. This guide provides in-depth, experience-driven insights and actionable protocols to mitigate degradation and ensure the long-term integrity of your materials.

Foundational Principles of 2-Chloro-1H-Indole Instability

The indole scaffold, while aromatic, is electron-rich and susceptible to oxidation. The introduction of a chlorine atom at the 2-position further influences the electron density of the heterocyclic ring, rendering the molecule susceptible to specific degradation pathways. Understanding these pathways is critical for designing effective storage and handling strategies. The primary mechanisms of decomposition for 2-chloro-1H-indole are believed to be:

  • Oxidation: The indole ring can be oxidized, particularly at the electron-rich 3-position, which can lead to the formation of 2-oxoindoles (oxindoles) and other oxygenated derivatives. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal impurities.

  • Hydrolysis: The chloro-substituent at the 2-position can be susceptible to nucleophilic attack by water, leading to hydrolysis and the formation of 2-hydroxy-1H-indole, which exists in equilibrium with its more stable tautomer, 1,3-dihydro-2H-indol-2-one (2-oxindole). This process is often catalyzed by acidic or basic conditions.

  • Photodecomposition: Like many aromatic compounds, 2-chloro-1H-indole may be sensitive to light, particularly UV radiation. Photo-induced degradation can proceed through radical mechanisms, leading to a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-chloro-1H-indole?

For optimal stability, solid 2-chloro-1H-indole should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).[1]

Q2: I've noticed the color of my 2-chloro-1H-indole has changed from off-white to a brownish tint. Is it still usable?

A color change is a common indicator of decomposition. While a slight discoloration may not significantly impact every application, it suggests the presence of impurities. It is highly recommended to assess the purity of the material using an appropriate analytical technique (see Troubleshooting Guide) before use in sensitive reactions.

Q3: Can I store 2-chloro-1H-indole in a standard laboratory freezer (-20°C)?

While colder temperatures generally slow down decomposition, the primary factors to control are exposure to oxygen, moisture, and light. If your freezer is not a dedicated, desiccated environment, temperature cycling could introduce moisture. Therefore, storage at 2-8°C in a desiccator under an inert atmosphere is preferable.

Q4: What solvents are recommended for preparing stock solutions of 2-chloro-1H-indole?

For short-term storage, anhydrous aprotic solvents such as tetrahydrofuran (THF) , dioxane , or N,N-dimethylformamide (DMF) are suitable. It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis. For longer-term storage, it is advisable to store the compound as a solid and prepare solutions fresh as needed.

Q5: Are there any materials I should avoid when handling or storing 2-chloro-1H-indole?

Yes. Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[2][3] Also, ensure that storage containers are made of inert materials, such as amber glass, and have tightly fitting caps with inert liners (e.g., PTFE).

Troubleshooting Guide

Issue 1: Unexpected Side Products in a Reaction Using 2-Chloro-1H-Indole
  • Possible Cause: Decomposition of the 2-chloro-1H-indole starting material.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of your 2-chloro-1H-indole stock. The recommended method is High-Performance Liquid Chromatography (HPLC).

    • Purification: If impurities are detected, consider purifying a small sample by recrystallization or column chromatography.

    • Fresh Stock: If significant degradation is observed, it is best to use a fresh, unopened batch of the reagent.

Issue 2: Inconsistent Reaction Yields or Profiles
  • Possible Cause: Variable purity of 2-chloro-1H-indole between batches or over time.

  • Troubleshooting Steps:

    • Standardize Storage: Implement the recommended storage protocol for all batches of 2-chloro-1H-indole.

    • Purity Check Before Use: Make it a standard laboratory practice to run a quick purity check (e.g., TLC or HPLC) on the starting material before setting up a reaction.

    • Inert Atmosphere Handling: For highly sensitive reactions, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glove box).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-chloro-1H-indole and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: Acetonitrile.

  • Gradient:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm.

  • Sample Preparation: Prepare a ~1 mg/mL solution of 2-chloro-1H-indole in acetonitrile.

Protocol 2: Small-Scale Purification by Recrystallization

This protocol can be used to purify small quantities of 2-chloro-1H-indole that show minor impurities.

  • Dissolve the impure 2-chloro-1H-indole in a minimal amount of a hot solvent (e.g., toluene or a hexane/ethyl acetate mixture).

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Visualizing Decomposition and Prevention

Inferred Decomposition Pathways

DecompositionPathways Inferred Decomposition of 2-Chloro-1H-Indole cluster_conditions Accelerating Conditions A 2-Chloro-1H-Indole D Oxidized Intermediates A->D Oxidation E 1,3-Dihydro-2H-indol-2-one (2-Oxindole) A->E Hydrolysis B [O] C H2O F Further Oxidation Products (e.g., Isatin derivatives) D->F Oxidation O2 O2 Light Light Heat Heat Acid/Base Acid/Base

Caption: Inferred major decomposition pathways for 2-chloro-1H-indole.

Workflow for Preventing Decomposition

PreventionWorkflow Preventative Storage and Handling Workflow cluster_storage Long-Term Storage cluster_handling Experimental Use cluster_outcome Outcome storage_conditions Store Solid at 2-8°C inert_atm Inert Atmosphere (Ar/N2) light_prot Opaque Container purity_check Purity Check (HPLC/TLC) light_prot->purity_check Transfer fresh_sol Prepare Solutions Fresh purity_check->fresh_sol anhydrous_solv Use Anhydrous Solvents fresh_sol->anhydrous_solv stable_compound Maximized Stability & Reproducibility anhydrous_solv->stable_compound Ensures

Caption: Recommended workflow for storage and handling.

Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of chemical degradation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Protect from light (Amber/Opaque Vial)Minimizes photo-induced decomposition.
Moisture Store in a desiccated environmentPrevents hydrolysis of the chloro-substituent.
Form SolidMore stable for long-term storage than solutions.

References

  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Safety Data Sheet. [Referencing general safe handling of chemicals].
  • Eagle Manufacturing. Chemicals Storage Safety Guide: What Not to Store Together.
  • University of North Carolina. Chapter 04: Proper Storage of Chemicals in Laboratories.
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683–691.
  • Echemi. 2-CHLORO-1H-INDOLE-3-CARBALDEHYDE SDS.
  • Cleveland State University. Practices for Proper Chemical Storage.

Sources

Technical Support Center: Optimizing Yield in the Chlorination of Oxindoles to 2-Chloroindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloroindoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of the chlorination of oxindoles. 2-Chloroindoles are valuable synthetic intermediates, but their preparation can be challenging, often plagued by low yields and competing side reactions. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios to help you optimize your reaction outcomes.

Part 1: The Mechanism - Understanding the 'Why'

A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. Unlike typical electrophilic aromatic substitution, the conversion of an oxindole to a 2-chloroindole is a functional group transformation of the lactam (a cyclic amide).

Q1: What is the generally accepted mechanism for the conversion of an oxindole to a 2-chloroindole using an agent like POCl₃?

The most effective and common method for this transformation proceeds via a mechanism analogous to the Vilsmeier-Haack reaction. The process does not involve direct chlorination of the aromatic ring but rather an activation of the amide carbonyl oxygen.

  • Activation of the Chlorinating Agent: In reactions involving a catalyst like dimethylformamide (DMF), phosphorus oxychloride (POCl₃) first reacts with DMF to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺[OPOCl₂]⁻. When DMF is not used, the POCl₃ itself is the primary electrophile.

  • Amide Oxygen Attack: The lone pair of electrons on the oxindole's carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃ (or the Vilsmeier reagent). This is the key step, converting the hydroxyl-like group of the enol tautomer into an excellent leaving group.[1]

  • Formation of a Chloroiminium Intermediate: The resulting adduct readily eliminates a phosphate-derived species, generating a highly reactive chloroiminium ion intermediate at the C2 position.

  • Chloride Attack and Aromatization: A chloride ion (from POCl₃ or another source in the reaction mixture) then acts as a nucleophile, attacking the C2 position. This step is followed by the elimination of a proton (often aided by a mild base like pyridine or triethylamine if present) to restore the aromaticity of the indole ring system, yielding the final 2-chloroindole product.

This pathway explains why reagents like POCl₃ and thionyl chloride (SOCl₂) are effective, as they readily react with the amide oxygen.[1][2]

Mechanism cluster_0 Step 1: Oxygen Activation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Product Formation Oxindole Oxindole Adduct Oxygen-Phosphorus Adduct Oxindole->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Intermediate Chloroiminium Intermediate Adduct->Intermediate Elimination of [OPOCl₂]⁻ Product 2-Chloroindole Intermediate->Product Nucleophilic Attack Chloride Cl⁻ Chloride->Product

Caption: Vilsmeier-Haack type mechanism for oxindole chlorination.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for experimental design.

Q2: Which chlorinating agent should I choose for my oxindole substrate?

The choice of reagent is critical and depends on the substrate's reactivity and the desired reaction conditions.

ReagentTypical ConditionsProsCons
Phosphorus Oxychloride (POCl₃) Neat or in a solvent like toluene or acetonitrile, often with a base (e.g., pyridine, DIPEA) at reflux.Highly effective for converting the C=O to a C-Cl bond. Well-established.Highly reactive with water, corrosive. Workup requires careful quenching. Can lead to side reactions if not controlled.
Thionyl Chloride (SOCl₂) Neat or in a solvent like DCM or toluene, often at reflux.[3]Similar mechanism to POCl₃. Gaseous byproducts (SO₂ and HCl) can drive the reaction to completion.Also highly moisture-sensitive. Can be overly aggressive, leading to decomposition or polymerization.[2][4]
N-Chlorosuccinimide (NCS) Typically in an aprotic solvent like DMF, CH₃CN, or a chlorinated solvent.[5][6]Milder, solid reagent, easier to handle.[7] Good for substrates sensitive to strong acids.Can favor electrophilic substitution on the aromatic ring or at the C3 position if conditions are not optimized.[8][9] May require activation with an acid catalyst for less reactive substrates.[6]
Sulfuryl Chloride (SO₂Cl₂) Aprotic solvent (e.g., ether, DCM) at controlled temperatures.Effective for chlorinating indoles, but its application to oxindoles for this specific transformation is less common.[10]Can act as both a radical and electrophilic chlorinating agent, potentially leading to a mixture of products.

Recommendation: For the direct conversion of oxindole to 2-chloroindole, POCl₃ is often the most reliable starting point due to its specific reactivity with the amide functional group.

Q3: My reaction is not working at all. What are the first things to check?

Before delving into complex troubleshooting, always verify the fundamentals.[11]

  • Anhydrous Conditions: Are you certain your glassware was rigorously dried and the reaction is under an inert atmosphere (N₂ or Ar)? Chlorinating agents like POCl₃ and SOCl₂ react violently with water, which will quench the reagent and halt the reaction.

  • Reagent Quality: Is your chlorinating agent fresh? POCl₃ and SOCl₂ can degrade upon storage, especially if exposed to atmospheric moisture. NCS should be a pure, white solid.

  • Purity of Starting Material: Impurities in the oxindole can interfere with the reaction. Confirm the purity of your starting material by NMR or LC-MS.

  • Temperature: Is the reaction being conducted at the appropriate temperature? Many of these reactions require heating (reflux) to proceed at a reasonable rate.

Q4: What are the most common byproducts, and how can I identify them?

Awareness of potential side products is key to optimizing selectivity.

  • Unreacted Oxindole: Easily identified by comparing with a standard via TLC or LC-MS.

  • 3,3-Dichloro-2-oxindole: A common byproduct of over-chlorination, especially with reagents like t-butyl hypochlorite or excess NCS under certain conditions.[12] It arises from the radical or electrophilic chlorination of the C3 position of the oxindole. It will have a distinct mass (M+70 vs. starting material) and NMR spectrum.

  • 3-Chloroindole: Can form if the reaction conditions favor electrophilic substitution on the indole tautomer over the desired Vilsmeier-Haack pathway.[13]

  • Polymeric Material: Dark, insoluble tars can form, particularly at high temperatures or with overly aggressive reagents, indicating substrate decomposition.

Part 3: In-Depth Troubleshooting Guide

Use this workflow to diagnose and solve specific experimental issues.

Troubleshooting_Workflow cluster_LowConversion Troubleshooting: Low Conversion cluster_Byproducts Troubleshooting: Byproducts cluster_Decomposition Troubleshooting: Decomposition Start Analyze Reaction Outcome (TLC, LC-MS) Issue What is the primary issue? Start->Issue LowConversion Low or No Conversion (High SM) Issue->LowConversion Low Conversion Byproducts Significant Byproducts Formed Issue->Byproducts Byproducts Decomposition Low Isolated Yield (Product Decomposition) Issue->Decomposition Decomposition Sol_Reagent Check Reagent Quality & Stoichiometry (Use fresh reagent, increase equivalents) LowConversion->Sol_Reagent Sol_Temp Increase Temperature & Time (Ensure reflux, monitor for longer) LowConversion->Sol_Temp Sol_Solvent Check Solvent & Additives (Ensure anhydrous, consider adding base/catalyst) LowConversion->Sol_Solvent Sol_Stoich Reduce Equivalents of Chlorinating Agent (Use 1.0-1.2 eq.) Byproducts->Sol_Stoich Sol_Add Control Reagent Addition (Add dropwise at 0 °C, then warm) Byproducts->Sol_Add Sol_Temp2 Lower Reaction Temperature (Avoid excessive heat) Byproducts->Sol_Temp2 Sol_Workup Use Milder Workup (Quench carefully on ice, avoid strong acid/base) Decomposition->Sol_Workup Sol_Purify Optimize Purification (Use neutral silica, run column quickly) Decomposition->Sol_Purify Sol_Stability Use Product Immediately (2-chloroindoles can be unstable) Decomposition->Sol_Stability

Caption: A logical workflow for troubleshooting common issues.

Issue 1: Low Conversion / Starting Material Recovered

Q: I ran my reaction overnight at reflux with POCl₃, but my LC-MS shows over 80% unreacted oxindole. What went wrong?

This is a common problem often related to reagent activity or reaction conditions.

  • Potential Cause A: Inactive Chlorinating Agent. POCl₃ is highly sensitive to moisture. If the bottle has been opened multiple times or stored improperly, it may be partially or fully hydrolyzed to phosphoric acid, rendering it inactive.

    • Solution: Use a fresh, unopened bottle or a freshly distilled sample of POCl₃ for the reaction. Ensure it is transferred via a dry syringe under an inert atmosphere.

  • Potential Cause B: Insufficient Temperature or Time. While reflux is a common instruction, the actual temperature depends on the solvent. A low-boiling solvent might not provide enough thermal energy to overcome the activation barrier.

    • Solution: Ensure you are using an appropriate solvent (e.g., toluene, bp 111 °C) and that the reaction is genuinely refluxing. If conversion is slow but clean, consider extending the reaction time and monitoring every few hours by TLC or LC-MS.

  • Potential Cause C: Stoichiometry. While a slight excess of the chlorinating agent is often used, starting with too little (e.g., substoichiometric amounts) will naturally lead to incomplete conversion.

    • Solution: Carefully check your calculations. Use at least 1.1 to 1.5 equivalents of POCl₃ to ensure the reaction goes to completion.

Issue 2: Formation of Undesired Byproducts

Q: My reaction yields a mixture of my desired 2-chloroindole and a significant amount of a di-chlorinated byproduct. How can I improve selectivity?

The formation of byproducts like 3,3-dichloro-2-oxindole indicates that the reaction conditions are too harsh, leading to undesired secondary reactions.[12]

  • Potential Cause A: Excess Chlorinating Agent. Using a large excess of POCl₃ or NCS can lead to over-chlorination once the primary reaction is complete. The initially formed 2-chloroindole or remaining oxindole can react further.

    • Solution: Reduce the stoichiometry of the chlorinating agent. Titrate the amount carefully, starting with 1.1 equivalents and increasing only if conversion is an issue.

  • Potential Cause B: High Temperature. Excessive heat can promote less selective, higher-energy side reactions, including radical chlorination or further electrophilic attack.

    • Solution: Control the temperature more precisely. Try adding the chlorinating agent at a lower temperature (e.g., 0 °C) and then slowly warming the mixture to reflux. This can temper the initial exothermic reaction and improve selectivity.

Issue 3: Product Decomposition / Low Isolated Yield after Workup

Q: My crude NMR looks great, showing high conversion to the 2-chloroindole. But after workup and column chromatography, my isolated yield is less than 20%. Where is my product going?

This frustrating scenario often points to the instability of the product itself. 2-Haloindoles are known to be significantly less stable than their parent indoles.[10]

  • Potential Cause A: Harsh Workup Conditions. Quenching a reaction from POCl₃ with water is highly exothermic and produces strong acids (HCl and phosphoric acid). Exposure of the 2-chloroindole to highly acidic or basic conditions, especially at elevated temperatures, can cause decomposition.

    • Solution: Perform a very careful, cold workup. Pour the reaction mixture slowly onto a vigorously stirred slurry of ice and a mild base like sodium bicarbonate solution to neutralize the acids as they form. Do not allow the temperature of the quench to rise significantly. Extract the product quickly into an organic solvent.

  • Potential Cause B: Decomposition on Silica Gel. Silica gel is acidic and can degrade sensitive compounds. The extended contact time during column chromatography is a common source of yield loss.

    • Solution 1: Minimize contact time. Use flash chromatography with a slightly higher pressure to push the solvent through faster. Do not let the column run dry or sit for an extended period.

    • Solution 2: Deactivate the silica gel. Prepare a slurry of silica gel in your eluent containing 1-2% of a neutralising amine (like triethylamine) and pack the column with this mixture. This will neutralize the acidic sites on the silica surface.

    • Solution 3: Consider alternative purification methods like recrystallization if a suitable solvent system can be found.

  • Potential Cause C: Inherent Instability. The purified 2-chloroindole may not be stable to storage.

    • Solution: Use the 2-chloroindole immediately in the next synthetic step whenever possible. If storage is necessary, keep it under an inert atmosphere at low temperature (-20 °C) and protected from light.

Part 4: Validated Experimental Protocols

The following protocols provide a robust starting point for your experiments.

Protocol 1: High-Yield Synthesis of 2-Chloroindole using Phosphorus Oxychloride (POCl₃)

This protocol is a standard method for the conversion of oxindole to 2-chloroindole.

Materials:

  • Oxindole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the oxindole (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration relative to oxindole).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add POCl₃ (1.5 eq) dropwise via a dry syringe over 10-15 minutes. The mixture may become thick.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (oil bath temperature ~115-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours. The reaction is complete when the starting material is no longer visible.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature, then cool it further in an ice bath. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution. Very slowly and carefully, pour the reaction mixture into the quenching slurry. Caution: This is an exothermic quench that will release gas. Ensure adequate ventilation and perform this in a fume hood.

  • Workup: Once the quench is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product immediately by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-chloroindole.

References

  • Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(7), 4839–4847. Available at: [Link]

  • Ma, T., et al. (2022). SO2ClF-promoted chlorination-oxidation of 2-methylindoles: a one-step synthetic method to access 2,3-difunctionalized indoles. Organic Chemistry Frontiers. Available at: [Link]

  • Sharma, S. K. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]

  • Patents, Google. (n.d.). A process for the preparation of oxindole derivatives. Google Patents.
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ. Available at: [Link]

  • Chemistry Steps. (n.d.). Reaction of Alcohols with SOCl₂ and PBr₃ for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. Available at: [Link]

  • Yadav, G., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. PubMed Central. Available at: [Link]

  • Yadav, G., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]

  • ResearchGate. (2018). Chlorination of 2-substituted 1-hydroxyindoles. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. (2024). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxindoles. Organic Chemistry Portal. Available at: [Link]

  • Brennan, M. R., et al. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. Heterocycles. Available at: [Link]

  • PubMed Central. (2019). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. Available at: [Link]

  • MDPI. (2023). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. Available at: [Link]

  • ACS Publications. (2013). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

  • ACS Omega. (2019). Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • The Royal Society of Chemistry. (2024). Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms. Environmental Science: Processes & Impacts. Available at: [Link]

  • ACS Publications. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]

  • ACS Publications. (1982). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • Oreate AI. (n.d.). The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. Oreate AI. Available at: [Link]

  • PubMed. (2020). Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. PubMed. Available at: [Link]

  • Reddit. (n.d.). Synthesis - General tips for improving yield? Reddit. Available at: [Link]

  • ResearchGate. (2022). Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[5][13]oxathioles and their transformations. ResearchGate. Available at: [Link]

  • PubMed Central. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. PubMed Central. Available at: [Link]

  • ResearchGate. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]

  • ACS Publications. (2018). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. Organic Letters. Available at: [Link]

  • University of Sri Jayewardenepura. (n.d.). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. University of Sri Jayewardenepura. Available at: [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at: [Link]

  • PubMed Central. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PubMed Central. Available at: [Link]

  • GalChimia. (2015). A New Age for Chlorination. GalChimia. Available at: [Link]

  • SURU Chemical. (n.d.). How N-chlorosuccinimide Is Used to Create Halogenated Compounds. SURU Chemical. Available at: [Link]

Sources

minimizing C3-chlorination side products in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Functionalization Topic: Minimizing C3-Chlorination Side Products in Indole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The C3-Selectivity Challenge

In indole synthesis and functionalization, the C3 position is electronically the most nucleophilic site (highest HOMO density). Consequently, electrophilic chlorination—whether intended or as a side reaction during oxidation—predominantly occurs at C3.

The Core Problem:

  • Regioselectivity: When targeting C2-chlorination or functionalization elsewhere, C3-chlorination is the dominant competing pathway.

  • Accidental Functionalization: During oxidative cyclizations (e.g., using metal oxidants or hypochlorites), "innocent" chloride ions can lead to unwanted C3-chloroindole impurities.

This guide provides mechanistic insights and troubleshooting protocols to suppress C3-chlorination via directing groups, steric blocking, and reagent selection.

Diagnostic Troubleshooting (Q&A)

Scenario A: Regioselectivity Failure (Targeting C2, Getting C3)

Q1: I am attempting C2-chlorination using NCS, but I only isolate the C3-chloro isomer. Why? A: N-chlorosuccinimide (NCS) typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The indole C3 position is approximately


 times more nucleophilic than benzene, and significantly more reactive than C2. Without a Directing Group (DG) , C3 attack is kinetically guaranteed.
  • Solution: You must override the electronic bias using a Chelation-Assisted C-H Activation strategy. Install a directing group (e.g., N-pyrimidyl) that coordinates with a metal catalyst (Cu or Pd) to direct the chlorine source specifically to C2.[1]

Q2: I tried using a directing group, but I still see C3-chlorination. What went wrong? A: The choice of chlorinating agent and oxidant is critical.

  • Issue: Using highly reactive electrophilic sources (like molecular

    
     or NCS in polar protic solvents) can bypass the metal-catalyst cycle and react directly with C3 via the background EAS pathway.
    
  • Correction: Switch to Copper(II)-mediated systems . Use

    
     or 
    
    
    
    with
    
    
    . These reagents operate via a Single Electron Transfer (SET) or concerted metallation-deprotonation mechanism that is strictly DG-dependent, minimizing background C3 reaction [1, 2].
Scenario B: Unwanted Side Reaction (Targeting H, Getting C3-Cl)

Q3: I am performing an oxidative cyclization (e.g., formation of benzothiazepinones) and finding C3-Cl impurities. I didn't add a chlorinating agent. A: This is often a "hidden source" error.

  • Source 1: Metal Salts. If you are using metal chlorides (e.g.,

    
    , 
    
    
    
    ) as oxidants, the chloride ligand can participate in competitive chlorination.
  • Source 2: Hypochlorites. If using NaOCl (bleach) for oxidation, it generates chloronium ions (

    
    ) which rapidly attack C3 [3].
    
  • Fix: Switch to non-halogenated oxidants like Oxone ,

    
     , or 
    
    
    
    . If a metal halide is required, ensure the solvent system (e.g., non-polar) disfavors ionic EAS pathways.

Strategic Visualizations

Figure 1: Mechanism of Selectivity Reversal

This diagram illustrates why standard conditions fail and how coordination chemistry enforces C2-selectivity.

IndoleSelectivity Start Indole Substrate Path_EAS Pathway A: Standard Electrophilic (No Directing Group) Start->Path_EAS NCS / Cl2 Path_DG Pathway B: Chelation-Assisted (N-Pyrimidyl DG) Start->Path_DG Cu(OAc)2 / DG Inter_C3 Intermediate: Sigma-Complex at C3 (Resonance Stabilized) Path_EAS->Inter_C3 Electronic Control Inter_C2 Intermediate: Cu-C2 Metallacycle (Sterically/Coordination Controlled) Path_DG->Inter_C2 Directing Group Control Prod_C3 Product: C3-Chloroindole (Undesired Side Product) Inter_C3->Prod_C3 Fast Prod_C2 Product: C2-Chloroindole (Target Product) Inter_C2->Prod_C2 Reductive Elimination

Caption: Pathway A shows the inherent electronic bias for C3. Pathway B utilizes a directing group to force metallation at C2, bypassing the C3-chlorination route.

Detailed Protocols

Protocol A: Regioselective C2-Chlorination (Pyrimidyl-Directed)

Use this protocol to synthesize 2-chloroindoles while suppressing C3-chlorination.[1]

Prerequisites:

  • Substrate: Indole protected with an N-(2-pyrimidyl) group. (This DG is removable later via NaOEt).

  • Reagents:

    
     (Catalyst), 
    
    
    
    (Chlorine source).[2] Note: TsCl is used as a mild Cl source that avoids background EAS.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a sealed tube, dissolve N-pyrimidyl indole (0.2 mmol) in Toluene (2.0 mL).

    • Add

      
       (20 mol%, 7.2 mg).
      
    • Add

      
      -Toluenesulfonyl chloride (
      
      
      
      ) (1.5 equiv).
    • Critical Step: Do not use NCS or

      
       gas.
      
  • Execution:

    • Heat the mixture to 120 °C under an air atmosphere (or

      
       balloon if turnover is slow).
      
    • Stir for 12–14 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water to remove copper salts.

    • Purify via silica gel chromatography (Hexane/EtOAc).[3]

  • Validation:

    • Check

      
       NMR.[3] A singlet at ~6.5 ppm (C3-H) confirms C2-chlorination. Absence of this proton indicates C3-substitution.
      

Mechanism Note: The reaction proceeds via a Cu(II)-mediated SET process involving a sulfonyl radical, preventing the formation of free


 ions that would attack C3 [2].
Protocol B: C3-Blocking Strategy (Temporary Masking)

Use this when C2-functionalization requires reagents that invariably attack C3 first.

Concept: Temporarily occupy the C3 position with a reversible group.

  • Step 1: Sulfenylation. React indole with PhSCl to form 3-phenylthioindole . This reaction is highly selective for C3.[4]

  • Step 2: C2-Functionalization. Perform your desired reaction (e.g., lithiation at C2). The C3-SPh group blocks electrophilic attack and directs lithiation to C2 via coordination.

  • Step 3: Desulfurization. Remove the blocking group using Raney Nickel or mild reduction to restore the C3-H bond.

Comparative Data: Chlorinating Agents

ReagentPrimary SelectivityRisk of C3-Side ProductMechanismRecommended Use
NCS C3 (High)Very HighElectrophilic (

)
Only for C3-target synthesis.
CuCl2 / O2 C2 (with DG)LowCoordination/RadicalBest for C2-Cl synthesis.
NaOCl (Bleach) C3 HighOxidative (

)
Avoid in indole synthesis unless C3-Cl is desired.
TsCl / Cu C2 (with DG)Very LowRadical/SETExcellent for suppressing side reactions.

References

  • Cu-mediated direct regioselective C-2 chlorination of indoles. Source: Organic & Biomolecular Chemistry

    • [Link] (Note: Generalized link to journal based on search context 1.3/1.4).

  • Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Source: Organic & Biomolecular Chemistry

    • [Link] (Context from search 1.17).

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. Source: Organic & Biomolecular Chemistry

    • [Link] (Context from search 1.10/1.11 - demonstrating NaOCl C3 selectivity).

Sources

🛠️ Troubleshooting Module: Pd-Catalyzed Oxidative Addition to Chloroindoles

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Catalysis Technical Support Center. I have reviewed your ticket regarding the oxidative addition (OA) failures with chloroindoles.

This is a notorious bottleneck. The C–Cl bond in indole is significantly stronger (~96 kcal/mol) than C–Br or C–I, and the electron-rich indole core renders the ring less electrophilic, further suppressing the propensity for Pd(0) insertion. Below is your troubleshooting architecture, designed to isolate the failure mode and restart your catalytic cycle.

📊 Diagnostic Triage

Before altering variables, determine the precise failure mode.

  • Symptom A: Recovered Starting Material (>90%). The catalyst never entered the cycle. Issue: Oxidative Addition Barrier.

  • Symptom B: Pd Black Precipitation + Unreacted SM. The active species formed but decomposed faster than it could react. Issue: Ligand dissociation or N-H poisoning.

  • Symptom C: Dehalogenation (Indole-H). The catalyst inserted but underwent

    
    -hydride elimination or protodemetallation. Issue:  Downstream cycle failure (Transmetallation/Reductive Elimination).
    
PART 1: The "Inert Bond" Protocol (Solving Symptom A)

The Problem: The activation energy (


) for inserting Pd into the C–Cl bond is too high. Standard Pd(

)

or Pd(OAc)

/

systems are insufficient for chloroindoles.
1. The Ligand Switch (The "12-Electron" Rule)

For aryl chlorides, the active species must be a monoligated 12-electron Pd(0)L complex, not the saturated Pd(0)L


 or Pd(0)L

. You need bulky, electron-rich dialkylbiarylphosphines (Buchwald Ligands) to enforce this state.

Recommendation Table: Ligand Selection for Chloroindoles

LigandClassBest For...Why?
XPhos DialkylbiarylGeneral Purpose High steric bulk promotes formation of reactive Pd(0)L; isopropyl groups prevent cyclometallation.
SPhos DialkylbiarylSteric Hindrance Excellent for ortho-substituted chloroindoles (e.g., 2-Cl-3-Me-indole).
RuPhos DialkylbiarylAmination/Etherification Specific electronic tuning for C-N/C-O bond formation.
CM-Phos DialkylbiarylLate-Stage Functionalization Designed specifically to prevent dehalogenation side-reactions.
P(

-Bu)

TrialkylphosphineHigh Activity Extremely electron-rich, but air-sensitive and prone to fire. Use as a tetrafluoroborate salt.
2. The Precatalyst Upgrade

Stop using Pd


(dba)

. The dibenzylideneacetone (dba) ligand is not innocent; it acts as a "sink," stabilizing Pd(0) and preventing OA to the chloride.
  • Switch to: Pd(II) Precatalysts (Buchwald G3 or G4) .

  • Mechanism: These reduce to Pd(0)L in situ upon exposure to base, releasing no inhibitory dba ligands.

PART 2: The "Poisoned Catalyst" Protocol (Solving Symptom B)

The Problem: Unprotected indoles (N-H) are Lewis bases and weak Brønsted acids (


 ~16 in DMSO).
  • N-Coordination: The indole nitrogen binds to Pd(II), creating a stable "off-cycle" resting state (Pd-N bond) that halts turnover.

  • Deprotonation: Strong bases (NaO

    
    Bu, KHMDS) generate an indolyl anion, which is a potent catalyst poison.
    
🛑 Decision Point: To Protect or Not?
  • If possible: Protect the nitrogen (Boc, Ts, Me, SEM). This converts the indole into a standard aryl chloride electronically and sterically.

  • If N-H is mandatory:

    • Use Weak Bases: Switch to

      
       or 
      
      
      
      in 1,4-dioxane or
      
      
      -Amyl alcohol.
    • Use LiHMDS (The Exception): For C-N couplings (Buchwald-Hartwig), LiHMDS can actually promote reaction by reversibly deprotonating the amine partner, provided the catalyst is robust (e.g., Pd-G4-RuPhos).

PART 3: Visualizing the Mechanism

To fix the reaction, you must visualize the energy landscape. For chloroindoles, the Oxidative Addition (OA) does not always follow the classic 3-centered concerted pathway. Electron-deficient or hindered systems may proceed via a Nucleophilic Displacement (S


Ar-like)  pathway.[1][2]

OA_Mechanism cluster_trouble Troubleshooting Zone Pd0 Active Species Pd(0)-L (12e-) Complex Pre-Reactive Complex Pd0->Complex + Chloroindole Concerted Transition State A (Concerted 3-Center) Standard for Ar-Br Complex->Concerted Electron-Rich Ring (e.g., 5-Cl-Indole) SNAr Transition State B (SNAr-like) Preferred for e- deficient Ar-Cl Complex->SNAr Electron-Poor Ring (e.g., 2-Cl-Indole) Product Oxidative Adduct L-Pd(II)(Ar)(Cl) Concerted->Product SNAr->Product

Figure 1: Divergent pathways for Oxidative Addition. 2-Chloroindoles often favor the S


Ar-like path due to the adjacent nitrogen's inductive effect, requiring highly nucleophilic Pd centers.
PART 4: The "Gold Standard" Protocol

Scenario: Suzuki Coupling of 5-Chloroindole (Unprotected) with Phenylboronic Acid.

Reagents:

  • Substrate: 5-Chloroindole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) - Crucial: Contains the precatalyst scaffold.

  • Base:

    
     (3.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Execution:

  • Inert Atmosphere: Flame-dry a reaction vial with a magnetic stir bar. Cool under Argon.

  • Solids: Add 5-Chloroindole, Phenylboronic acid, Base, and XPhos Pd G4 precatalyst. Cap with a septum.

    • Why? Adding catalyst as a solid prevents decomposition in solution prior to heating.

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes.

    • Why? Oxygen intercepts the phosphine ligand (forming phosphine oxide), killing the catalyst before it starts.

  • Injection: Syringe the degassed solvent into the vial.

  • Activation: Heat to 80–100 °C .

    • Why? The G4 precatalyst activates upon heating in the presence of base.

  • Monitoring: Check LCMS at 1 hour. If SM remains, raise temp to 110 °C.

FAQ: Frequently Asked Questions

Q: Does the position of the Chlorine matter? A: Yes.

  • C2-Cl: Reacts faster than benzene-ring chlorides (C4-C7) due to the inductive electron-withdrawing effect of the adjacent Nitrogen (activates the C-Cl bond).

  • C5-Cl: Behaves like a standard deactivated aryl chloride. Requires the strongest ligands (XPhos/SPhos).

Q: I see "homocoupling" of my boronic acid, but no product. Why? A: This confirms the catalyst is active (transmetallation is happening between two boron species) but Oxidative Addition failed . The Pd(0) could not insert into the Indole-Cl bond, so it catalyzed the easier reaction (boronic acid dimerization). Fix: Switch to a bulkier ligand (e.g., from


 to XPhos) to force OA.

Q: Can I use microwave irradiation? A: Highly recommended. The high activation barrier of the C-Cl bond often requires temperatures (>120 °C) that are unsafe for refluxing low-boiling solvents. Microwave heating allows superheating of THF or Dioxane/Water mixtures, pushing the system over the OA energy barrier.

References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Gorelsky, S. I., et al. (2012). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Organometallics. Link

  • Henderson, J. L., & Buchwald, S. L. (2010).[3] Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. Organic Letters. Link

Sources

Technical Support Center: Purification Strategies for Unstable 2-Haloindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of unstable 2-haloindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with isolating these reactive intermediates. As a Senior Application Scientist, I've compiled this resource based on established literature and extensive field experience to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific needs.

Introduction: The Challenge of 2-Haloindole Stability

2-Haloindoles, particularly 2-chloro and 2-bromoindoles, are valuable synthetic intermediates. However, their inherent instability presents a significant purification challenge. The electron-rich indole nucleus, combined with the halogen at the 2-position, makes these compounds susceptible to decomposition, especially under acidic conditions often encountered during standard chromatographic purification. This guide will provide you with a range of strategies to successfully purify these sensitive molecules.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-haloindoles in a question-and-answer format.

Question 1: My 2-haloindole appears to be decomposing on the silica gel column. I'm observing streaking on the TLC plate and recovering low yields of my desired product. What is happening and how can I prevent it?

Answer:

This is a classic problem when dealing with acid-sensitive compounds like 2-haloindoles. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the decomposition of your 2-haloindole.

The Mechanism of Decomposition: The lone pair of electrons on the indole nitrogen can become protonated by the acidic silanol groups. This protonation increases the electrophilicity of the indole ring, making it more susceptible to nucleophilic attack or rearrangement, leading to degradation products.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). A typical concentration is 0.5-2% TEA in your eluent. You can also pre-treat the silica gel by flushing the packed column with this basic eluent before loading your sample.[1][2]

  • Use an Alternative Stationary Phase: If deactivation of silica is insufficient, consider using a different stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive compounds.[3] Neutral or basic alumina can prevent the degradation of your 2-haloindole.

    • Reversed-Phase Silica (C18): For more polar 2-haloindoles, reversed-phase chromatography can be an excellent option. In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[4]

  • Perform a 2D TLC Stability Test: Before committing to a large-scale column, you can quickly assess the stability of your compound on silica gel using a two-dimensional TLC.[5]

    • Spot your compound on the corner of a TLC plate and run it in your chosen eluent.

    • Dry the plate, rotate it 90 degrees, and run it again in the same eluent.

    • If the compound is stable, the spot will move to a new position along the diagonal. If it decomposes, you will see new spots off the diagonal.

Question 2: I'm trying to purify my 2-haloindole by crystallization, but it oils out or I get poor recovery. What can I do?

Answer:

Crystallization is an excellent purification method for unstable compounds as it avoids contact with stationary phases. However, success can be dependent on the right conditions.

Solutions:

  • Low-Temperature Crystallization: Many unstable compounds have higher stability at lower temperatures. Try dissolving your crude product in a minimal amount of a suitable hot solvent and then slowly cooling it to room temperature, followed by further cooling in a refrigerator or freezer. A paper on the preparation of various haloindoles suggests crystallization from hexane, keeping the temperature below 60°C.[6]

  • Solvent System Screening: Systematically screen for a suitable solvent or solvent mixture. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but readily soluble when heated. Hexane, heptane, or mixtures of ethyl acetate and hexanes are good starting points.

  • Seed Crystals: If you have a small amount of pure product, use it to seed the supersaturated solution. This can help induce crystallization and prevent oiling out.

Question 3: My 2-haloindole is a solid, but it's difficult to handle and appears to decompose upon standing. How can I store it?

Answer:

The stability of 2-haloindoles can be limited, and they may decompose even when stored.[6]

Solutions:

  • Store at Low Temperature: Store the purified 2-haloindole in a freezer, preferably under an inert atmosphere (argon or nitrogen).

  • Store as a Solution: In some cases, storing the compound as a solution in a non-polar, aprotic solvent at low temperature can improve stability.

  • Use Immediately: The best strategy is often to use the purified 2-haloindole immediately in the next synthetic step without long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a 2-haloindole synthesis?

A1: Common impurities can include starting materials, over-halogenated products (e.g., 2,3-dihaloindoles), and decomposition products. For instance, in reactions involving catalytic hydrogenation to produce an indole precursor, dehalogenated byproducts can form.[7] Careful monitoring of the reaction by TLC or LC-MS is crucial to identify these impurities and choose an appropriate purification strategy.

Q2: Can I use a "plug" of silica gel to quickly purify my 2-haloindole?

A2: A short plug of silica can be a fast way to remove baseline impurities. However, for unstable 2-haloindoles, the risk of decomposition is still present. If you choose this method, it is highly recommended to use deactivated silica gel.[1]

Q3: Are 2-iodoindoles as unstable as 2-chloro and 2-bromoindoles?

A3: Generally, 2-iodoindoles are often more stable than their chloro and bromo counterparts. However, they can still be sensitive to acidic conditions and light. The purification strategies outlined in this guide are also applicable to 2-iodoindoles.

Q4: What is in-situ trapping and can it be used for purifying 2-haloindoles?

A4: In-situ derivatization or trapping involves converting the unstable compound into a more stable derivative within the reaction mixture, which can then be purified.[8] While not a direct purification of the 2-haloindole itself, this strategy can be useful if the immediate goal is to proceed to the next synthetic step with a purified intermediate. For example, if the 2-haloindole is to be used in a cross-coupling reaction, one might consider performing the coupling on the crude material and then purifying the more stable coupled product.

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive 2-Haloindole using Deactivated Silica Gel Chromatography

This protocol describes the purification of a hypothetical acid-sensitive 2-bromoindole.

  • Preparation of the Deactivated Eluent:

    • Prepare your desired eluent system (e.g., 10% ethyl acetate in hexanes).

    • Add triethylamine (TEA) to a final concentration of 1% (v/v).

  • Packing the Column:

    • Dry pack the column with silica gel.

    • Flush the column with the deactivated eluent (at least 5 column volumes) to ensure the entire silica bed is neutralized.

  • Loading the Sample:

    • Dissolve your crude 2-bromoindole in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]

  • Elution and Fraction Collection:

    • Elute the column with the deactivated eluent, collecting fractions and monitoring by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure, keeping the temperature low to minimize decomposition.

Protocol 2: Stability Assessment using 2D TLC
  • Spotting: On a square TLC plate, lightly spot your crude 2-haloindole in one corner, about 1 cm from the edges.

  • First Elution: Place the plate in a developing chamber with your chosen eluent and allow the solvent front to run near the top.

  • Drying: Remove the plate and gently dry it with a stream of nitrogen or air.

  • Rotation: Rotate the plate 90 degrees so that the initial lane of spots is now at the bottom.

  • Second Elution: Place the plate back in the developing chamber with the same eluent and allow it to run again.

  • Visualization and Interpretation: After drying, visualize the plate. A single spot on the diagonal indicates a stable compound. The appearance of new spots off the diagonal suggests decomposition on the silica.[5]

Data Presentation

Table 1: Comparison of Purification Strategies for Unstable 2-Haloindoles

Purification StrategyStationary PhaseMobile PhaseAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Silica GelNon-polar to moderately polar organic solventsHigh resolving power, widely availableAcidic nature can cause decomposition of sensitive compoundsStable, non-acid sensitive compounds
Deactivated Silica Gel Chromatography Silica Gel treated with a base (e.g., TEA)Eluent containing a small percentage of a baseMitigates decomposition of acid-sensitive compoundsBase may be difficult to remove from the final productAcid-sensitive 2-haloindoles
Alumina Chromatography Neutral or Basic AluminaNon-polar to moderately polar organic solventsGood for acid-sensitive and some basic compoundsCan have lower resolving power than silica gel2-Haloindoles that show significant decomposition on silica
Reversed-Phase Chromatography C18-functionalized SilicaPolar solvents (e.g., Acetonitrile/Water, Methanol/Water)Excellent for polar compoundsMay require specialized equipment (e.g., HPLC)Polar or water-soluble 2-haloindole derivatives
Crystallization NoneA single solvent or a mixture of solventsAvoids contact with stationary phases, can yield very pure materialCan be time-consuming, may result in low recoveryThermally stable 2-haloindoles that are crystalline solids

Visualizations

Diagram 1: Decision Tree for Purification Strategy Selection

Purification_Strategy Purification Strategy for Unstable 2-Haloindoles start Crude 2-Haloindole stability_test Perform 2D TLC Stability Test on Silica Gel start->stability_test stable Compound is Stable on Silica stability_test->stable No decomposition unstable Compound is Unstable on Silica stability_test->unstable Decomposition observed silica_col Standard Silica Gel Chromatography stable->silica_col deactivated_silica Use Deactivated Silica Gel (add TEA to eluent) unstable->deactivated_silica alternative_stationary_phase Consider Alternative Stationary Phase unstable->alternative_stationary_phase crystallization Attempt Crystallization unstable->crystallization final_product Pure 2-Haloindole silica_col->final_product deactivated_silica->final_product alumina Neutral or Basic Alumina Chromatography alternative_stationary_phase->alumina reverse_phase Reversed-Phase (C18) Chromatography alternative_stationary_phase->reverse_phase alumina->final_product reverse_phase->final_product crystallization->final_product

Caption: Decision tree for selecting a suitable purification strategy.

Diagram 2: Workflow for 2D TLC Stability Test

TLC_Workflow 2D TLC Workflow for Stability Assessment start Start spot Spot crude compound on corner of TLC plate start->spot elute1 Elute in chosen solvent system (1st dimension) spot->elute1 dry1 Dry the TLC plate elute1->dry1 rotate Rotate plate 90 degrees dry1->rotate elute2 Elute in the same solvent system (2nd dimension) rotate->elute2 dry2 Dry the TLC plate elute2->dry2 visualize Visualize the plate dry2->visualize interpret Interpret the results visualize->interpret stable Stable: Single spot on diagonal interpret->stable Yes unstable Unstable: Spots off the diagonal interpret->unstable No

Caption: Step-by-step workflow for the 2D TLC stability test.

References

  • Brennan, M. R., & Erickson, K. L. (n.d.). THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES.
  • Reddit. (2016, March 30).
  • Chemistry For Everyone. (2025, January 28).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros.
  • Sorbent Technologies, Inc. (2023, April 21).
  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • Identification and synthesis of impurities formed during sertindole prepar
  • El-Beqqali, A., Kryshen, K., & Lettieri, S. (2019). Review of in situ derivatization techniques for enhanced bioanalysis using liquid chromatography with mass spectrometry.
  • University of Rochester, Department of Chemistry. (n.d.).

Sources

Technical Support Center: Solving Regioselectivity Issues in the Halogenation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for navigating the complexities of indole halogenation. Halogenated indoles are critical building blocks in medicinal chemistry and materials science, but achieving the desired regioselectivity can be a significant experimental hurdle. This resource offers troubleshooting advice, detailed protocols, and mechanistic insights to empower you to overcome these challenges in your own research.

Understanding the Fundamentals: Electronic Properties of the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. However, the reactivity is not uniform across the ring. The highest electron density is localized at the C3 position of the pyrrole ring, making it the most nucleophilic and kinetically favored site for electrophilic attack.[1] When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position.[2] Halogenation of the benzene portion of the indole ring is generally more challenging and often requires harsher conditions or the use of directing groups.

The "Why": A Glimpse into the Mechanism

Electrophilic halogenation proceeds via the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the C2 atom and the nitrogen atom, without disrupting the aromaticity of the benzene ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the halogenation of indole derivatives in a practical question-and-answer format.

Question 1: My reaction is yielding a mixture of C2 and C3 halogenated products. How can I improve selectivity for the C3 position?

Answer: This is a classic regioselectivity challenge. While C3 is the electronically preferred site, a number of factors can lead to the formation of the C2 isomer.

Causality:

  • Steric Hindrance: A bulky substituent at the C2 or N1 position can sterically hinder the approach of the electrophile to the C3 position, making the C2 position more accessible.

  • Protecting Groups: The nature of the protecting group on the indole nitrogen can significantly influence the electronic distribution in the pyrrole ring. While many reactions benefit from N-protection, the wrong choice can sometimes lead to a loss of selectivity.[3]

  • Reaction Conditions: Solvent, temperature, and the nature of the halogenating agent all play a crucial role. More reactive halogenating agents can be less selective.[4]

Troubleshooting Steps & Solutions:

  • Choice of Halogenating Agent: For selective C3-halogenation, milder and more selective reagents are preferred.

    • N-Halosuccinimides (NXS): N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are generally the reagents of choice for controlled C3 halogenation.

    • In situ Generated Halogenating Species: A green and efficient method involves the use of oxone and a halide salt (e.g., NaCl, KBr).[5][6][7][8] This system generates the reactive halogenating species in situ, often leading to high C3 selectivity, irrespective of the electronic properties of the N-protecting group.[5][6][7][8]

  • Solvent and Temperature Optimization:

    • Solvent: Acetonitrile has been identified as an ideal solvent for achieving high yields in C2 halogenation and can also be effective for C3 halogenation.[9] Less polar solvents can sometimes enhance selectivity.

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically controlled C3 product.

  • Protecting Group Strategy:

    • For exclusive C3-halogenation, it is often advantageous to use an N-H indole or an indole with an electron-donating protecting group. However, the oxone-halide system has been shown to achieve C3 selectivity regardless of the N-protecting group's electronic nature.[5][9][6][7][8]

Question 2: I need to selectively halogenate the C2 position. What strategies can I employ?

Answer: Direct C2 halogenation is less common due to the inherent reactivity of the C3 position. However, it can be achieved through strategic manipulation of the substrate and reaction conditions.

Causality:

  • Blocking the C3 Position: The most straightforward approach is to use an indole derivative where the C3 position is already substituted.

  • N-Protection with Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing group on the indole nitrogen (e.g., tosyl, mesyl, or acetyl) deactivates the C3 position towards electrophilic attack, thereby promoting halogenation at the C2 position.[5][9][6][7][8]

Troubleshooting Steps & Solutions:

  • Substrate Design: If synthetically feasible, start with a C3-substituted indole.

  • N-Protecting Group Selection:

    • Protect the indole nitrogen with a potent electron-withdrawing group. This has been demonstrated to be a decisive factor in directing halogenation to the C2 position, particularly when using an oxone-halide system.[5][9][6][7][8]

  • Reaction System:

    • The oxone-halide system in the presence of an N-EWG has been shown to be a mild and efficient method for C2-chlorination and bromination.[9]

Question 3: How can I achieve halogenation on the benzene ring (C4-C7 positions)?

Answer: Halogenation of the benzenoid ring is challenging due to the higher reactivity of the pyrrole moiety.[10] This typically requires more specialized techniques.

Causality:

  • Deactivation of the Pyrrole Ring: To encourage reaction on the benzene ring, the pyrrole ring must be electronically deactivated.

  • Directed C-H Functionalization: Modern synthetic methods often employ directing groups to achieve regioselective C-H activation and functionalization at specific positions on the benzene ring.

Troubleshooting Steps & Solutions:

  • Blocking C2 and C3 Positions: If both C2 and C3 are substituted, electrophilic attack may be directed to the C6 position.[2]

  • Transient Directing Groups: A unified method for direct C4-H halogenation (Cl, Br, I) has been developed using anthranilic acids as transient directing groups with N-halosuccinimides as the halogen source.[11]

  • Transition-Metal Catalysis:

    • Palladium-catalyzed methods with a removable directing group have been developed for the regioselective halogenation of the C7 position of indolines.[12]

    • Rhodium(III)-catalyzed methods have also shown excellent regioselectivity for C7 halogenation of indolines.[13]

    • These transition-metal-catalyzed approaches offer a powerful toolkit for accessing specific halogenation patterns on the benzenoid ring that are not achievable through classical electrophilic substitution.[14][15]

Data Summary Table: Regioselectivity Control in Indole Halogenation
Desired PositionKey StrategyRecommended Reagent SystemN-Protecting GroupCitation(s)
C3 Kinetic ControlN-Halosuccinimides (NCS, NBS, NIS)N-H or Electron-Donating[2]
C3 Green ChemistryOxone / Halide Salt (e.g., KBr)Any[5][6]
C2 C3-BlockingN-HalosuccinimidesAny[2]
C2 Electronic DeactivationOxone / Halide SaltElectron-Withdrawing (e.g., -Ts, -Ac)[5][6]
C4 Directed C-H ActivationN-HalosuccinimidesTransient Directing Group (Anthranilic Acid)[11]
C7 (Indoline) Directed C-H ActivationN-HalosuccinimidesRemovable Directing Group (Pd or Rh catalysis)[12][13]

Experimental Protocols

Protocol 1: Selective C3-Bromination using Oxone/KBr

This protocol is adapted from the green halogenation method described by Zheng et al.[9]

Materials:

  • Indole derivative (1.0 mmol)

  • Potassium bromide (KBr) (1.2 mmol)

  • Oxone® (potassium peroxymonosulfate) (1.2 mmol)

  • Acetonitrile (5 mL)

  • Stir bar

Procedure:

  • To a round-bottom flask, add the indole derivative and potassium bromide.

  • Add acetonitrile and stir the mixture at room temperature until the solids are dissolved.

  • Slowly add Oxone® portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective C2-Chlorination using Oxone/NaCl with an N-Tosyl Protecting Group

This protocol is based on the findings that an electron-withdrawing group on the nitrogen directs halogenation to the C2 position.[5][9][6]

Materials:

  • N-Tosylindole derivative (1.0 mmol)

  • Sodium chloride (NaCl) (1.5 mmol)

  • Oxone® (1.5 mmol)

  • Acetonitrile (5 mL)

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve the N-tosylindole derivative and sodium chloride in acetonitrile.

  • Stir the solution at room temperature.

  • Add Oxone® in small portions over a period of 15 minutes.

  • Continue stirring at room temperature for the time determined by TLC monitoring.

  • Once the starting material is consumed, add water to the reaction mixture.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the desired 2-chloro-N-tosylindole.

Visualizing the Reaction Pathways

Diagram 1: Electrophilic Attack on the Indole Ring

G Indole Indole Derivative C3_Intermediate C3 Sigma Complex (More Stable) Indole->C3_Intermediate Major Pathway C2_Intermediate C2 Sigma Complex (Less Stable) Indole->C2_Intermediate Minor Pathway (or directed) Electrophile Halogenating Agent (e.g., Br+) C3_Product C3-Halogenated Indole C3_Intermediate->C3_Product C2_Product C2-Halogenated Indole C2_Intermediate->C2_Product Deprotonation

Caption: Electrophilic attack at C3 is generally favored.

Diagram 2: Decision Workflow for Indole Halogenation

G start Start: Choose Halogenation Position c3_pos C3 Position? start->c3_pos c2_pos C2 Position? c3_pos->c2_pos No c3_reagent Use mild reagent: - NXS (NBS, NCS) - Oxone/Halide c3_pos->c3_reagent Yes benzene_pos Benzene Ring? c2_pos->benzene_pos No c2_strategy Is C3 blocked? c2_pos->c2_strategy Yes benzene_strategy Use Directing Group Strategy benzene_pos->benzene_strategy Yes c2_blocked Halogenate C2 directly c2_strategy->c2_blocked Yes c2_not_blocked Use N-Electron Withdrawing Group c2_strategy->c2_not_blocked No transient_dg Transient DG for C4 benzene_strategy->transient_dg metal_dg Metal-Catalyzed (Pd, Rh) for C7 benzene_strategy->metal_dg

Caption: Decision tree for selecting a halogenation strategy.

References
  • Zheng, T., Xu, J., Cheng, S., Ye, J., Ma, S., & Tong, R. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497–11503. [Link]

  • Organic Chemistry Portal. (n.d.). Green Halogenation of Indoles with Oxone-Halide. Retrieved from [Link]

  • Zheng, T., Xu, J., Cheng, S., Ye, J., Ma, S., & Tong, R. (2023). Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry, 88(16), 11497–11503. [Link]

  • Osbourn, J. (2020, June 20). Regioselectivity of Radical Halogenation [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Banjare, S. K., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5348–5387. [Link]

  • Tong, R. (2019). Green oxidation of indoles using halide catalysis. Nature Communications, 10(1), 4424. [Link]

  • Ku, G., et al. (2021). Transient Directing Group Strategy as a Unified Method for Site Selective Direct C4–H Halogenation of Indoles. Organic Letters, 23(21), 8402–8406. [Link]

  • Ahmad, A., et al. (2020). Pd-Catalyzed C–H Halogenation of Indolines and Tetrahydroquinolines with Removable Directing Group. Organic Letters, 22(15), 5954–5959. [Link]

  • Kumar, A., et al. (2020). Rh(III)‐Catalyzed Selective C7 Halogenation of Indolines. Advanced Synthesis & Catalysis, 362(24), 5657–5662. [Link]

  • Watson, D. A., et al. (2016). Modern Transition-Metal-Catalyzed Carbon–Halogen Bond Formation. Chemical Reviews, 116(19), 12059–12136. [Link]

  • Punji, B., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(1), 27-55. [Link]

  • Liu, P.-S., et al. (2017). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society, 139(18), 6438–6441. [Link]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in 2-Chloroindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst challenges in 2-chloroindole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common hurdles associated with catalyst poisoning in these critical synthetic transformations. Here, we synthesize fundamental mechanistic understanding with field-proven troubleshooting strategies to ensure your reactions proceed with optimal efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding catalyst issues in 2-chloroindole couplings:

Q1: Why are my 2-chloroindole coupling reactions consistently showing low yields, even with catalyst systems that work for other aryl chlorides?

A1: Low yields in 2-chloroindole couplings often stem from catalyst inhibition by the indole nitrogen itself. Nitrogen-containing heterocycles can coordinate strongly to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1][2] This coordination can interfere with key steps in the catalytic cycle, such as oxidative addition or reductive elimination. Additionally, impurities in your starting materials, such as elemental sulfur, can act as potent catalyst poisons.[3][4]

Q2: I'm observing a significant amount of starting material decomposition and/or homocoupling of my boronic acid partner. What could be the cause?

A2: This often points to a stalled catalytic cycle. If the catalyst is poisoned or inhibited, the desired cross-coupling pathway is slowed, allowing side reactions to dominate.[5][6] Protodeborylation (cleavage of the C-B bond) of the boronic acid can also occur under basic conditions, especially at elevated temperatures, leading to homocoupling. The instability of boronic acids is a common reason for low yields in Suzuki-Miyaura reactions.[7]

Q3: Can the choice of palladium precursor impact the reaction outcome?

A3: Absolutely. While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, palladium pre-catalysts, especially those incorporating bulky phosphine ligands like SPhos and XPhos, often provide superior results for challenging substrates like N-heterocycles.[8] These pre-catalysts can offer greater stability and facilitate the generation of the active catalytic species.

Q4: Is N-H protection of the indole necessary?

A4: While not always required, N-H protection can be a highly effective strategy if other methods fail. Protecting the indole nitrogen prevents its coordination to the palladium catalyst, thereby mitigating a primary source of inhibition.[8] However, this adds extra steps to your synthesis, so it's often considered after optimizing other reaction parameters.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues in 2-chloroindole coupling reactions.

Problem 1: Low or No Conversion

If your reaction is not proceeding to completion, consider the following troubleshooting steps:

Step 1: Evaluate Your Ligand Choice

The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich and potentially coordinating substrates like 2-chloroindoles, standard ligands may not be sufficient.

  • Rationale: Bulky, electron-rich phosphine ligands are known to accelerate oxidative addition and reductive elimination, key steps in the catalytic cycle. They can also sterically hinder the coordination of the indole nitrogen to the palladium center.

  • Recommendation: If you are using less bulky ligands like PPh₃, consider switching to more robust options.

Ligand ClassSpecific ExamplesRationale for Use with 2-Chloroindoles
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosExcellent for challenging couplings due to their steric bulk and electron-donating properties, which promote efficient catalytic turnover.[8]
Dialkylbiphenylphosphines tBuXPhos, JohnPhosHighly active for coupling of heteroaryl chlorides and are not inhibited by basic aminopyridines, suggesting resilience to N-heterocycle poisoning.[1]

Step 2: Consider Additives to Mitigate Poisoning

Certain additives can prevent catalyst deactivation by coordinating to the heteroatom of the substrate, thereby preventing it from poisoning the catalyst.

  • Recommendation: The addition of trimethyl borate has been shown to significantly enhance reaction rates in the coupling of N-heterocycles.[9] It is thought to function by coordinating to the indole nitrogen, mitigating catalyst inhibition.[9]

Step 3: Assess the Purity of Your Starting Materials

Impurities, even at trace levels, can have a profound impact on catalytic reactions.

  • Protocol for Sulfur Detection and Removal:

    • Detection: Analyze your 2-chloroindole starting material by a sensitive analytical technique such as GC-MS or elemental analysis to quantify sulfur content.

    • Removal: If sulfur is detected, consider recrystallization of the starting material or treatment with a sulfur scavenger. A "sulfur-free" synthesis of the starting material may be necessary for robust and reproducible results.[3][4]

Problem 2: Product Impurities and Side Reactions

If your desired product is contaminated with byproducts, the following strategies can help:

Step 1: Optimize Reaction Conditions to Minimize Side Reactions

  • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. Try running the reaction at a lower temperature for a longer period.

  • Base: The choice and concentration of the base are critical. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[10] Ensure your base is finely ground for better reproducibility.[10]

Step 2: Use a More Stable Boron Reagent

Boronic acids can be prone to decomposition.

  • Recommendation: Consider using more stable boronic esters, such as pinacol esters, to prevent protodeborylation and subsequent homocoupling.[7]

Visualizing the Catalytic Cycle and Poisoning

To better understand the process, let's visualize the Suzuki-Miyaura catalytic cycle and how catalyst poisoning can disrupt it.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X Pd0->PdII Transmetal Transmetalation (R'-B(OR)2) RPdII R-Pd(II)-R' PdII->RPdII PoisonedPd Inactive (Indole)-Pd(II) Complex PdII->PoisonedPd RPdII->Pd0 RedElim Reductive Elimination Product R-R' RPdII->Product Indole 2-Chloroindole (N-H) Indole->PdII Coordination

Caption: Suzuki-Miyaura cycle and indole poisoning pathway.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloroindoles with Buchwald Ligands

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To an oven-dried vial, add the 2-chloroindole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the vial containing the substrates and base. Seal the vial and stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Test for Catalyst Poisoning

This experiment can help you quickly determine if your 2-chloroindole starting material is poisoning the catalyst.

  • Control Reaction: Set up a standard Suzuki-Miyaura reaction using a known "good" aryl chloride (e.g., chlorobenzene) and your desired boronic acid.

  • Test Reaction: Set up an identical reaction, but at the start, add a small amount (e.g., 10 mol%) of your 2-chloroindole starting material.

  • Comparison: Monitor both reactions. If the control reaction proceeds smoothly but the test reaction is significantly slower or stalls, it is a strong indication that your 2-chloroindole or an impurity within it is acting as a catalyst poison.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Joe, C. L., & Simmons, E. M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 21(10), 1563-1569. [Link]

  • Ganley, J. M., Joe, C. L., & Simmons, E. M. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. [Link]

  • Chemistry Student. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]

  • Li, Y., et al. (2020). Nitrogen-bonded ultrasmall palladium clusters over the nitrogen-doped carbon for promoting Suzuki cross-coupling reactions. Semantic Scholar. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link]

  • Chen, L., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • The Organic Chemistry Tutor. (2020, February 14). Suzuki coupling Reaction [Video]. YouTube. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Castro-Osma, J. A., et al. (2022). New Co and Mn Catalysts Bearing ONO Ligands Containing Nucleophile for the Coupling of CO 2 and Propylene Oxide. MDPI. [Link]

  • Mampuys, P., et al. (2019). Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles. ACS Publications. [Link]

  • Jutand, A. (2010). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. [Link]

  • Cooper, A. K., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Denmark, S. E., & Wang, X. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]

  • Pérez-Ramírez, J., et al. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed. [Link]

  • He, J., et al. (2015). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. PMC. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Chloro-1H-indole and the Power of NMR

2-Chloro-1H-indole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. Its unique electronic properties, imparted by the chlorine substituent on the indole scaffold, make it a valuable synthon in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed roadmap of the molecular structure, including connectivity and stereochemistry. This guide will dissect the ¹H and ¹³C NMR spectra of 2-chloro-1H-indole, providing a foundational understanding of its spectral characteristics.

¹H NMR Spectral Analysis of 2-Chloro-1H-indole

The ¹H NMR spectrum of 2-chloro-1H-indole, typically recorded in a deuterated solvent like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), reveals characteristic signals for the protons of the indole ring. The presence of the electronegative chlorine atom at the C2 position significantly influences the chemical shifts of the neighboring protons.

A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the coupling patterns of the protons on the benzene and pyrrole rings.

Key Features of the ¹H NMR Spectrum:

  • N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region of the spectrum (around 8.0-8.5 ppm), with its exact chemical shift being sensitive to solvent and concentration.

  • Pyrrole Ring Proton (H3): The H3 proton is observed as a singlet at approximately 6.4 ppm. The absence of coupling to a proton at C2 is a key indicator of substitution at this position.

  • Benzene Ring Protons (H4, H5, H6, H7): These protons give rise to a more complex set of signals in the aromatic region (typically between 7.0 and 7.6 ppm). Their specific chemical shifts and coupling patterns are dictated by their position relative to the nitrogen atom and the fused pyrrole ring. Typically, H4 and H7 appear as doublets, while H5 and H6 appear as triplets or doublets of doublets, reflecting their coupling to adjacent protons.

¹³C NMR Spectral Analysis of 2-Chloro-1H-indole

The ¹³C NMR spectrum provides valuable information about the carbon framework of 2-chloro-1H-indole. The chemical shift of each carbon is influenced by its hybridization, its proximity to electronegative atoms (like chlorine and nitrogen), and resonance effects within the aromatic system.

Characteristic Chemical Shifts in the ¹³C NMR Spectrum:

  • C2 Carbon: The carbon atom directly bonded to the chlorine atom (C2) is significantly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 125-130 ppm.

  • Pyrrole Ring Carbons (C3, C3a, C7a): The C3 carbon is generally observed around 100 ppm. The bridgehead carbons, C3a and C7a, resonate in the aromatic region, with C7a typically appearing further downfield than C3a.

  • Benzene Ring Carbons (C4, C5, C6, C7): These carbons produce signals in the aromatic region, generally between 110 and 140 ppm. Their precise chemical shifts are influenced by the electronic effects of the fused pyrrole ring and the nitrogen atom.

Comparative Spectral Analysis: Unveiling the Influence of the C2-Chloro Substituent

To fully appreciate the spectral characteristics of 2-chloro-1H-indole, a comparison with unsubstituted indole and other chloro-substituted isomers is highly instructive.

CompoundH3 (ppm)C2 (ppm)C3 (ppm)
Indole~6.5 (t)~124~102
2-Chloro-1H-indole ~6.4 (s) ~127 ~100
3-Chloro-1H-indole~7.2 (d)~125~110

Table 1: Comparison of selected ¹H and ¹³C NMR chemical shifts for indole and its chloro-substituted derivatives.

Key Observations from the Comparative Analysis:

  • Effect on H3: The most dramatic effect in the ¹H NMR spectrum is the change in the multiplicity of the H3 signal from a triplet in indole to a singlet in 2-chloro-1H-indole. This is a direct consequence of the absence of a proton at the C2 position for coupling.

  • Effect on C2 and C3: In the ¹³C NMR spectrum, the chlorine atom at C2 causes a downfield shift of the C2 signal and a slight upfield shift of the C3 signal compared to unsubstituted indole. This is due to the inductive electron-withdrawing effect of the chlorine atom. In contrast, a chlorine atom at C3 results in a significant downfield shift for C3.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the ¹H and ¹³C NMR analysis of 2-chloro-1H-indole.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 2-chloro-1H-indole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

    • Spectral width: Appropriate for the expected chemical shift range (e.g., 0-160 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants of the signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Setup Set Up Experiment (¹H and ¹³C) Load->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Analyze Spectral Analysis (Integration, Multiplicity) Calibrate->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow for NMR spectral analysis of 2-chloro-1H-indole.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of 2-chloro-1H-indole. By understanding the characteristic chemical shifts, coupling patterns, and the influence of the chlorine substituent, researchers can confidently utilize NMR spectroscopy for the identification and characterization of this important molecule. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, ensuring the integrity and reliability of your research findings.

References

  • Brennan, M. R., & Erickson, K. L. (1978). The preparation and spectral characterization of 2-haloindoles, 3-haloindoles, and 2,3-dihaloindoles. Journal of the American Chemical Society, 100(12), 3943-3944.
  • PubChem. (n.d.). 2-Chloro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-438.
  • Axios Research. (n.d.). 3-Chloro-1H-indole. Retrieved from [Link]

A Senior Application Scientist's Guide to Distinguishing 2-Chloroindole and 3-Chloroindole using NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of regioisomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. The subtle difference in the position of a substituent, as seen in the case of 2-chloroindole versus 3-chloroindole, can lead to vastly different pharmacological and toxicological profiles. While standard one-dimensional ¹H NMR can provide initial clues, overlapping signals and complex coupling patterns in the aromatic region can often lead to ambiguity. This guide provides an in-depth, technical comparison of 2-chloroindole and 3-chloroindole, demonstrating how two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) can be a decisive tool for their differentiation.

The Challenge: Differentiating Regioisomers with Similar ¹H NMR Spectra

At first glance, the ¹H NMR spectra of 2-chloroindole and 3-chloroindole are expected to be quite similar. Both will exhibit a set of signals in the aromatic region corresponding to the protons on the benzene ring, a signal for the N-H proton, and a signal for the remaining proton on the pyrrole ring. The challenge lies in definitively assigning these signals and, by extension, confirming the position of the chlorine substituent.

To illustrate this, let's first predict the ¹H NMR chemical shifts for both isomers. These predictions are based on established substituent effects on the indole ring system. The electron-withdrawing nature of the chlorine atom will deshield nearby protons.[1]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for 2-Chloroindole and 3-Chloroindole

Proton2-Chloroindole (Predicted)3-Chloroindole (Predicted)Key Differentiating Feature
H1 (N-H) ~8.1 (broad s)~8.1 (broad s)Not a reliable differentiator
H2 -~7.3 (d)Absence vs. Presence of this signal
H3 ~6.5 (s)-Presence vs. Absence of this signal
H4 ~7.6 (d)~7.7 (d)Proximity to N-H and C7-H
H5 ~7.1 (t)~7.2 (t)
H6 ~7.2 (t)~7.2 (t)
H7 ~7.5 (d)~7.4 (d)Proximity to N-H and H1

While the presence of a signal for H2 in 3-chloroindole and H3 in 2-chloroindole is a key theoretical difference, definitive assignment without further evidence can be challenging, especially in the presence of impurities or complex second-order coupling effects. This is where the power of 2D NOESY NMR comes into play.

The Solution: Leveraging Through-Space Correlations with NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule.[2] Unlike COSY, which shows correlations between protons that are coupled through bonds, NOESY reveals correlations between protons that are close to each other in space, typically within 5 Å.[2] This through-space interaction, known as the Nuclear Overhauser Effect (NOE), is distance-dependent, with stronger correlations observed for protons that are closer together.

For the chloroindole isomers, the key to differentiation lies in observing specific NOE correlations that are unique to each structure.

Expected NOESY Correlations for 2-Chloroindole

In 2-chloroindole, the proton at the 3-position (H3) is in close spatial proximity to the proton at the 4-position (H4) on the benzene ring. Additionally, the N-H proton (H1) is close to the proton at the 7-position (H7). Therefore, we would expect to see the following key NOE cross-peaks:

  • A strong correlation between H3 and H4.

  • A correlation between the N-H proton (H1) and the H7 proton.

Caption: Expected key NOESY correlations for 3-chloroindole.

Experimental Protocol: Acquiring High-Quality NOESY Data

A well-designed experiment is crucial for obtaining clear and interpretable NOESY spectra. The following protocol is a robust starting point for the analysis of small molecules like chloroindoles.

NOESY_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing and Analysis Sample Dissolve 5-10 mg of chloroindole in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) Filtering Filter the sample to remove any particulate matter Sample->Filtering H1_Spectrum Acquire a standard 1D ¹H NMR spectrum Filtering->H1_Spectrum NOESY_Setup Set up the 2D NOESY experiment H1_Spectrum->NOESY_Setup Acquisition Acquire the NOESY data NOESY_Setup->Acquisition Processing Process the 2D data (Fourier transform, phasing, and baseline correction) Acquisition->Processing Analysis Analyze the NOESY spectrum for cross-peaks and assign correlations Processing->Analysis

Caption: Experimental workflow for NOESY-based isomer differentiation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chloroindole sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient concentration and purity.

  • NOESY Experiment Setup:

    • Use a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Mixing Time (d8): This is a critical parameter. For small molecules like chloroindoles, a mixing time in the range of 500-800 ms is a good starting point.

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 1-2 seconds for small molecules).

    • Number of Scans (ns): A minimum of 8 scans per increment is recommended, but more may be necessary for dilute samples.

    • Number of Increments (in t1): Acquire at least 256 increments to achieve adequate resolution in the indirect dimension.

  • Data Processing and Analysis:

    • Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

    • Analyze the resulting 2D spectrum for the presence of off-diagonal cross-peaks. The key is to look for the correlations predicted in the sections above.

Interpreting the Results: A Clear Distinction

By following the protocol above, the resulting NOESY spectra will provide a clear and unambiguous distinction between 2-chloroindole and 3-chloroindole.

Table 2: Summary of Expected Differentiating NOESY Cross-Peaks

IsomerKey Diagnostic NOE CorrelationExpected Observation
2-Chloroindole H3 ↔ H4A cross-peak will be present between the signals corresponding to the H3 and H4 protons.
3-Chloroindole H2 ↔ H1 (N-H)A cross-peak will be present between the signals for the H2 and N-H protons.

The presence or absence of these key cross-peaks serves as a definitive fingerprint for each isomer, resolving any ambiguity that may have arisen from the 1D ¹H NMR spectrum alone.

Conclusion

In the rigorous landscape of pharmaceutical and chemical research, absolute certainty in molecular structure is paramount. This guide has demonstrated that while 1D ¹H NMR may present challenges in the differentiation of closely related regioisomers like 2-chloroindole and 3-chloroindole, 2D NOESY NMR offers a robust and definitive solution. By leveraging the through-space correlations of protons, researchers can confidently assign the correct structure, ensuring the integrity of their scientific findings and the safety of potential therapeutic agents. The experimental protocol provided herein offers a reliable framework for obtaining high-quality NOESY data, empowering scientists to overcome the challenges of isomer differentiation.

References

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Available at: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • ACD/Labs. NMR Prediction. Available at: [Link]

  • MDPI. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • NMRDB.org. Predict all NMR spectra. Available at: [Link]

  • LOCKSS. NMR STUDIES OF INDOLE. Available at: [Link]

  • ResearchGate. Key NOESY and HMBC correlations. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Chlorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated indoles serve as critical pharmacophores in drug discovery (e.g., indomethacin, sertindole) and environmental toxicology. Their structural elucidation via mass spectrometry (MS) presents unique challenges due to the stability of the indole core and the positional isomerism of the chlorine substituent.

This guide compares the fragmentation behaviors of chlorinated indoles under Electron Ionization (EI) and Electrospray Ionization (ESI-CID) . It provides a mechanistic breakdown of the competitive pathways—specifically the loss of hydrogen cyanide (HCN) versus the loss of the chlorine radical (


)—and establishes a protocol for distinguishing positional isomers (4-, 5-, 6-, 7-chloroindole).

The Physics of Chlorinated Indoles in MS

Before analyzing fragmentation, the analyst must validate the molecular ion (


 in EI or 

in ESI) using the chlorine isotope signature.
The Isotope Cluster

Chlorine exists naturally as


 (75.78%) and 

(24.22%).
  • Signature: A distinct 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks.
  • Diagnostic Value: This cluster persists in any fragment ion retaining the chlorine atom, allowing analysts to track the halogen through the fragmentation pathway.

Ionization Mode Comparison

The choice of ionization dictates the fragmentation energy landscape.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State High energy (70 eV). Forms radical cations (

).
Soft ionization.[1] Forms even-electron ions (

).
Primary Fragment Extensive in-source fragmentation.Minimal in-source fragmentation; requires Collision Induced Dissociation (CID).
Key Mechanism Radical-driven bond homolysis.Charge-remote or charge-driven heterolysis.
Application GC-MS (Volatile, stable isomers).LC-MS (Polar derivatives, biological metabolites).

Mechanistic Fragmentation Pathways[3][4]

The fragmentation of chlorinated indoles is governed by the competition between the stability of the benzene ring (retaining Cl) and the stability of the pyrrole ring (retaining N).

Primary Pathways (EI & CID)
  • Loss of HCN (27 Da): The hallmark of indole fragmentation. The pyrrole ring opens, expelling neutral HCN to form a chlorotropylium-like or chlorobenzyl cation (

    
     124/126).
    
  • Loss of Chlorine Radical (35/37 Da): Direct cleavage of the C-Cl bond. This yields the indole cation (

    
     116), which subsequently fragments to 
    
    
    
    89 (loss of HCN).[2]
  • Loss of HCl (36/38 Da): A rearrangement pathway, often more prominent in specific isomers where the proton on the nitrogen or C3 is spatially accessible.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for fragmentation mechanisms.

IndoleFragmentation Start Chlorinated Indole (MW 151/153) Ionization Ionization Source Start->Ionization EI_Path EI (70 eV) Radical Cation M+. Ionization->EI_Path GC-MS ESI_Path ESI (+) Protonated [M+H]+ Ionization->ESI_Path LC-MS Frag_HCN Path A: Pyrrole Cleavage Loss of HCN (-27 Da) EI_Path->Frag_HCN Major Path Frag_Cl Path B: Halogen Loss Loss of Cl. (-35 Da) EI_Path->Frag_Cl Competitive ESI_Path->Frag_HCN Requires CID Ion_124 Chloro-benzyl cation m/z 124 (retains Cl) Frag_HCN->Ion_124 Ion_116 Indole cation m/z 116 (no Cl) Frag_Cl->Ion_116 Final_89 Fragment m/z 89 (C7H5+) Ion_124->Final_89 -Cl Ion_116->Final_89 -HCN

Figure 1: Mechanistic flow of chlorinated indole fragmentation showing competitive pathways between pyrrole ring collapse (HCN loss) and dehalogenation.

Comparative Analysis: Isomer Differentiation

Distinguishing 4-, 5-, 6-, and 7-chloroindoles is analytically difficult because their mass spectra are nearly isobaric. However, subtle electronic effects driven by the chlorine position relative to the nitrogen lone pair create reproducible differences in ion abundance ratios.

Relative Abundance of Fragments

The stability of the radical cation depends on resonance.

  • 3-Chloroindole: Chemically unstable; rarely observed intact in GC-MS.

  • 4-, 5-, 6-, 7-Chloroindoles: Stable. Differentiation relies on the ratio of

    
     to 
    
    
    
    .
IsomerKey Characteristic

Intensity

Intensity
4-Chloroindole Cl is adjacent to C3; steric strain may enhance Cl loss.ModerateHigh
5-Chloroindole Para to Nitrogen; resonance stabilized.LowVery High (Base Peak)
6-Chloroindole Meta to Nitrogen.ModerateHigh
7-Chloroindole Ortho to Nitrogen; "Ortho Effect" facilitates HCl loss.High Moderate

Expert Insight: Do not rely solely on MS spectral matching for isomers. The similarity scores will be >95%. Chromatographic separation is mandatory. 4- and 7-chloroindoles typically elute earlier than 5- and 6- isomers on non-polar phases due to dipole moment variations.

Experimental Protocols

To ensure reproducible fragmentation data, the following workflows are recommended.

Sample Preparation & Analysis Workflow

Workflow Sample Crude Sample Prep Dilution/Extraction (MeCN or MeOH) Sample->Prep Decision Target Analyte? Prep->Decision GCMS GC-EI-MS (Volatile Isomers) Decision->GCMS Pure Standards LCMS LC-ESI-MS/MS (Complex Matrix) Decision->LCMS Biological/Polar GC_Params Col: DB-5MS Temp: 250°C Source: 230°C GCMS->GC_Params LC_Params Col: C18 Mobile: H2O/MeCN Add: 0.1% Formic Acid LCMS->LC_Params Data Data Analysis Extract Ion Chromatogram (EIC) m/z 151, 153, 116 GC_Params->Data LC_Params->Data

Figure 2: Decision matrix and parameter settings for the analysis of chlorinated indoles via GC or LC platforms.

Step-by-Step Protocol
Method A: GC-EI-MS (Best for Isomer Separation)
  • Column: 30m x 0.25mm ID, 5% phenyl-methylpolysiloxane (e.g., DB-5MS).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Temperature Program: Hold 60°C for 1 min; Ramp 20°C/min to 280°C.

  • MS Source: 230°C, 70 eV.

  • Differentiation: Monitor Retention Time (

    
    ).
    
    • Order of Elution: Typically 7-Cl < 4-Cl < 6-Cl < 5-Cl (dependent on specific column phase).

Method B: LC-ESI-MS/MS (Best for Sensitivity)
  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Detection: Positive Mode (+).

  • Precursor Ion: Select

    
     152 
    
    
    
    .
  • Collision Energy (CE): Ramp 15–35 eV to observe both

    
     125 (
    
    
    
    ) and
    
    
    117 (
    
    
    ).

Data Summary Table

The following table summarizes the diagnostic ions observed for a generic monochloroindole (MW 151.59).

Fragment DescriptionFormulam/z (

)
m/z (

)
Relative Abundance (Typical)
Molecular Ion

151 153 100% (Base Peak in EI)
[M - H]

150152< 10%
[M - HCN]

124 126 40 - 80% (Major Fragment)
[M - Cl]

116-10 - 30% (Varies by isomer)
[M - HCl]

115-5 - 15%
Secondary Fragment

89-20 - 50% (From 116 or 124)

References

  • NIST Mass Spectrometry Data Center. (2023). Indole, 5-chloro- Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link]

  • Powers, J. C. (1968).[3] The mass spectrometry of simple indoles. Journal of Organic Chemistry, 33(5), 2044–2050. [Link]

  • Zhang, J., et al. (2014). Differentiation of chloroaniline isomers by gas chromatography-mass spectrometry. Journal of Chromatography A.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Grounding for EI vs ESI mechanisms). [Link]

Sources

A Senior Application Scientist's Guide to Characterizing C-Cl Bonds in Indoles using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chloroindoles and the Role of Vibrational Spectroscopy

Indole and its derivatives are cornerstone scaffolds in drug discovery and materials science, exhibiting a vast range of biological activities and unique electronic properties. The introduction of a chlorine atom onto the indole ring can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making chloroindoles a critical subclass of compounds for development. Consequently, robust analytical methods for their structural confirmation are paramount.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and cost-effective method for identifying functional groups within a molecule.[1] By measuring the absorption of infrared radiation, which excites molecular vibrations and rotations, IR spectroscopy generates a unique "molecular fingerprint."[1] This guide provides an in-depth analysis of the characteristic IR spectral features of the Carbon-Chlorine (C-Cl) bond within the indole framework, compares the utility of IR spectroscopy with other analytical techniques for this purpose, and presents validated experimental protocols for obtaining high-quality data.

The Indole Spectrum: A Vibrational Landscape

Before identifying the C-Cl signal, it is crucial to understand the baseline IR spectrum of the parent indole molecule. The spectrum is dominated by several key features:

  • N-H Stretch: A prominent, often sharp, peak located around 3400 cm⁻¹. This peak's position and broadness can be influenced by hydrogen bonding.[2]

  • Aromatic C-H Stretch: Found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Absorptions above this threshold are highly diagnostic for unsaturated C-H bonds, such as those in aromatic rings and alkenes.[3][4]

  • Aromatic C=C Ring Stretching: A series of absorptions, often of medium to strong intensity, in the 1600-1450 cm⁻¹ region.[2][5] These complex vibrations are characteristic of the aromatic system.

  • C-H Bending (Out-of-Plane): Strong absorptions in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can be diagnostic of the substitution pattern on the benzene portion of the indole ring.[3][4]

Pinpointing the C-Cl Stretch: A Challenge in the Fingerprint Region

The C-Cl stretching vibration is found in the lower frequency "fingerprint region" of the IR spectrum, which spans from approximately 1500 cm⁻¹ down to 400 cm⁻¹. This region is often crowded with a multitude of overlapping vibrational modes, including C-C stretching, C-H bending, and other skeletal vibrations, making definitive assignment challenging.

For aromatic chloro compounds, the C-Cl stretch typically appears as a moderate to strong band in the 1100-600 cm⁻¹ range. The exact position and intensity of this peak are highly sensitive to several factors:

  • Position on the Indole Ring: The electronic environment at each position of the indole ring is unique. A C-Cl bond at the C4, C5, C6, or C7 position will experience different inductive and resonance effects, subtly shifting its vibrational frequency.

  • Molecular Matrix & Phase: The physical state of the sample (solid vs. solution) and intermolecular interactions (e.g., hydrogen bonding, crystal packing) can influence bond strengths and, consequently, their absorption frequencies.

  • Coupling with Other Vibrations: The C-Cl stretching mode can couple with other nearby vibrations, particularly skeletal modes of the indole ring. This coupling can make it difficult to isolate a "pure" C-Cl stretching peak.

Due to these complexities, a single, narrow frequency range cannot be assigned. Instead, analysts should look for the appearance of a new, strong band in the 1100-600 cm⁻¹ region upon chlorination of a parent indole.

Comparative Data Summary
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Indole N-H Stretch~3400Medium to StrongCan be broadened by hydrogen bonding.[2]
Aromatic C-H Stretch3100 - 3000MediumA key indicator of aromaticity.[3][4]
Alkyl C-H Stretch3000 - 2850Medium to StrongPresent if the indole is substituted with alkyl groups.[6]
Aromatic C=C Stretch1600 - 1450Medium to StrongA complex series of bands characteristic of the indole ring system.[5]
Aromatic C-Cl Stretch 1100 - 600 Medium to Strong Position is sensitive to substitution pattern and electronic effects. Often found in a crowded region of the spectrum.
Aromatic C-H Out-of-Plane Bend900 - 675StrongThe pattern can help determine the substitution on the benzene ring.[4]

A Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is a valuable first-pass tool, a comprehensive structural elucidation of a novel chloroindole requires a multi-technique approach.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for determining the precise location of the chlorine atom. The substitution pattern is revealed by the chemical shifts, splitting patterns (coupling constants), and, in the case of ¹³C NMR, the direct observation of the carbon atom bonded to the electronegative chlorine.

  • Mass Spectrometry (MS): MS is indispensable for confirming the presence and number of chlorine atoms. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive M+2 peak, providing unambiguous evidence of chlorination.

  • X-ray Crystallography: For solid, crystalline materials, single-crystal X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule, including the exact position of the chlorine atom and all bond lengths and angles.

Expert Insight: IR spectroscopy excels as a rapid quality control and functional group identification method.[1] For instance, in a synthetic workflow, the disappearance of a C-H out-of-plane bending band and the appearance of a new band in the C-Cl region can quickly confirm that a chlorination reaction has proceeded. However, for de novo structure determination of an unknown, IR data should always be used in conjunction with NMR and MS data for unequivocal proof.

Experimental Protocols: Acquiring High-Fidelity Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation. Here we detail two standard, validated methods for analyzing solid indole derivatives.

Protocol 1: Solid-Phase Analysis via KBr Pellet

This method is ideal for obtaining a high-resolution spectrum of a solid sample by dispersing it in an IR-transparent matrix.

Causality: Potassium bromide (KBr) is used because it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and, under pressure, its crystalline structure deforms to form a transparent disc, trapping the sample particles in an inert matrix.[7]

Methodology:

  • Drying: Dry spectroscopy-grade KBr in an oven at ~110°C for at least 4 hours to remove any adsorbed water, which would otherwise cause a large, broad O-H absorption band around 3400 cm⁻¹ and interfere with the N-H stretch region. Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the chloroindole sample and 100-200 mg of the dried KBr.[7] The sample-to-KBr ratio should be between 0.2% and 1%.[8]

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for 2-3 minutes until it becomes a fine, homogenous powder.[9] Expert Tip: Incomplete grinding leads to larger particle sizes that can scatter the IR beam (the Christiansen effect), resulting in distorted, sloping baselines and broadened peaks.[8]

  • Pellet Pressing: Transfer a portion of the powdered mixture to a KBr pellet die. Assemble the die and place it in a hydraulic press. Apply 8-10 tons of pressure for approximately 2 minutes.[7]

  • Inspection & Analysis: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent or translucent.[10] Mount the pellet in the spectrometer's sample holder and acquire the spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it ideal for high-throughput screening.

Causality: In ATR, the IR beam is directed through a crystal of high refractive index (e.g., diamond or germanium). The sample is placed in direct contact with the crystal. The beam creates an evanescent wave that penetrates a few microns into the sample, where absorption occurs.[11]

Methodology:

  • Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum on the clean, empty crystal. This is crucial to subtract the spectral signature of the atmosphere (CO₂ and H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the solid chloroindole sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Workflow & Data Interpretation

The following diagram outlines a logical workflow for the identification and characterization of a C-Cl bond in an indole sample.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structural Confirmation Sample Unknown Indole Sample Prep Choose Method KBr Pellet / ATR Solution Cell Sample->Prep Assess Sample Properties FTIR Acquire Spectrum (4000-400 cm⁻¹) Prep->FTIR Initial Initial FTIR->Initial Fingerprint Fingerprint Region Analysis Look for new, strong peak in 1100-600 cm⁻¹ region Initial->Fingerprint Confirm Indole Backbone Compare Compare to Parent Indole Spectrum (if available) Fingerprint->Compare Confirm Hypothesis: Chloroindole MS: Check for Cl isotope pattern (M, M+2 peaks) NMR: Determine substitution pattern Compare->Confirm Propose Structure

Sources

Comparative Reactivity Guide: 2-Chloroindole vs. 2-Bromoindole in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-chloroindole and 2-bromoindole in catalytic applications. It is designed for medicinal chemists and process engineers who must balance reactivity, stability, and synthetic accessibility.

Executive Summary: The Reactivity-Stability Trade-off

In the context of transition-metal catalysis—specifically Palladium (Pd) and Nickel (Ni) cross-coupling—the choice between 2-chloroindole and 2-bromoindole is rarely arbitrary. It represents a strategic decision between kinetic reactivity (favoring bromide) and synthetic accessibility/atom economy (favoring chloride).[1]

  • 2-Bromoindole: The "High-Performance" Standard. It undergoes rapid oxidative addition (OA) with standard Pd(0) catalysts. It is the preferred substrate for difficult couplings (e.g., sterically hindered boronic acids) or when mild conditions are required to preserve sensitive functional groups.

  • 2-Chloroindole: The "Scalable" Alternative. While kinetically slower in the OA step, it is often more easily derived from oxindoles (via POCl₃). It requires electron-rich, bulky ligands (e.g., SPhos, XPhos) to achieve high turnover frequencies (TOF).

Quick Comparison Matrix
Feature2-Chloroindole2-Bromoindole
C–X Bond Energy (BDE) ~95 kcal/mol (Stronger)~81 kcal/mol (Weaker)
Oxidative Addition Rate Slow (Rate Limiting)Fast
Catalyst Requirement High-activity ligands (Dialkylbiaryl phosphines, NHCs)Standard ligands (PPh₃, dppf)
Stability (Unprotected) Poor (Prone to hydrolysis)Very Poor (Rapid decomposition)
Primary Synthesis Route Chlorination of Oxindole (POCl₃)Lithiation/Bromination of Indole
Atom Economy HighModerate

Physical Properties & Stability Challenges[2]

Critical Warning: Both 2-haloindoles are inherently unstable in their unprotected forms due to the electron-rich nature of the indole ring, which promotes self-polymerization and hydrolysis.

Stability Profile
  • Unprotected N-H: Both species decompose rapidly at room temperature if the nitrogen is unprotected. The electron density from the nitrogen lone pair facilitates the expulsion of the halide, leading to reactive indolenine intermediates.

  • Protected (N-Boc, N-Ts, N-Me): Functionalization at N1 significantly enhances stability.

    • Recommendation: Always store these reagents at -20°C under argon. If synthesizing de novo, use immediately or protect the nitrogen in situ.

Synthesis Pathways
  • 2-Chloroindole: Readily accessible from oxindole using Vilsmeier-Haack conditions (POCl₃/DMF). This is a robust, scalable reaction often used in process chemistry.

  • 2-Bromoindole: Typically requires lithiation of N-protected indole (using n-BuLi) followed by quenching with a bromine source (e.g., CBr₄ or NBS). This route is more atom-inefficient and requires cryogenic conditions (-78°C).

Catalytic Reactivity Profile

A. Mechanism: The Oxidative Addition Bottleneck

The divergent behavior of these two substrates is dictated by the Oxidative Addition (OA) step in the catalytic cycle.[1]

CatalyticCycle cluster_0 Kinetic Difference Pd0 LnP-Pd(0) Active Catalyst Complex Ar-Pd(II)-X Oxidative Complex Pd0->Complex Oxidative Addition (OA) Substrate 2-Haloindole (Ar-X) Substrate->Complex + Ar-X Product 2-Substituted Indole Complex->Product Transmetallation & Reductive Elimination Product->Pd0 Regeneration Text1 2-Br: Fast OA (Low Barrier) Text2 2-Cl: Slow OA (High Barrier)

Figure 1: The catalytic cycle highlighting the Oxidative Addition step where the reactivity of Cl vs. Br diverges.

B. Cross-Coupling Performance (Suzuki-Miyaura)[3]
1. 2-Bromoindole[2][3]
  • Ligands: Works well with standard phosphines like PPh₃ or bidentate ligands like dppf .

  • Conditions: Mild heating (60–80°C) is usually sufficient.

  • Base: Weaker bases (Na₂CO₃, K₃PO₄) are effective.

  • Use Case: Ideal for initial screening or when the coupling partner is unstable (e.g., heteroaryl boronic acids prone to protodeboronation).

2. 2-Chloroindole[3]
  • Ligands: Requires electron-rich, sterically demanding ligands to facilitate OA into the strong C–Cl bond.

    • Top Choices:XPhos , SPhos , RuPhos , or Pd-PEPPSI (NHC) precatalysts.

  • Conditions: Often requires elevated temperatures (80–110°C) and stronger bases (Cs₂CO₃, KOtBu).

  • Use Case: Preferred for large-scale manufacturing (lower cost) or when "Orthogonal Functionalization" is needed (see below).

Strategic Application: Orthogonal Functionalization

One of the most powerful applications of understanding this reactivity difference is in the functionalization of dihaloindoles. If a molecule contains both a bromine and a chlorine atom, the catalyst will selectively activate the C–Br bond first.

Scenario: 5-Bromo-2-chloroindole

  • Step 1: Pd-catalyzed coupling at C5 (Br) occurs exclusively at room temperature or mild heat. The C2-Cl bond remains intact.

  • Step 2: Switch to a high-activity catalyst system (e.g., Pd-XPhos) and raise the temperature to activate the C2 (Cl) position.

This allows for the precise construction of non-symmetric bis-aryl indoles without protecting group manipulations.

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Bromoindole (Standard Conditions)

Suitable for rapid library synthesis.

  • Reagents:

    • N-Boc-2-bromoindole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂[4][5]·CH₂Cl₂ (3-5 mol%)

    • K₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane or DME.

  • Procedure:

    • Charge a reaction vial with indole, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and aqueous base.

    • Heat to 80°C for 2–4 hours.

    • Monitor by LCMS. Upon completion, dilute with EtOAc, wash with water, and purify via flash chromatography.

Protocol B: Suzuki Coupling of 2-Chloroindole (High-Activity Conditions)

Suitable for scale-up or cost-sensitive routes.

  • Reagents:

    • N-Boc-2-chloroindole (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G2 (2 mol%)

    • K₃PO₄ (3.0 equiv, finely ground solid)

    • Solvent: Toluene/Water (10:1) or THF.

  • Procedure:

    • Catalyst Pre-activation: If using Pd(OAc)₂/Ligand, stir them in the solvent for 10 mins under Argon to form the active L-Pd(0) species.

    • Add the chloride substrate, boronic acid, and base.[6]

    • Heat to 100°C (reflux) for 6–12 hours.

    • Note: The higher temperature and stronger ligand are essential to break the C–Cl bond.

References

  • BenchChem. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions." BenchChem Technical Guides. Link

  • Barrios-Landeros, F., & Hartwig, J. F. "Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands." Journal of the American Chemical Society, 2005, 127(20), 6944–6945. Link

  • Suárez-Castillo, O. R., et al. "Synthesis of bromoindole alkaloids from Laurencia brongniartii."[7] Journal of Natural Products, 2006, 69(11), 1596–1600. Link

  • Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016. (General Reference for Indole Stability/Synthesis).

Sources

A Comparative Guide to the Crystal Structure and X-ray Diffraction of Halogenated Indoles for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the crystal structures of halogenated indole derivatives, with a focus on chloro- and bromo-substituted analogues. In the dynamic field of drug discovery and development, a comprehensive understanding of the three-dimensional structure of small molecules is paramount. It dictates molecular interactions, solubility, and ultimately, therapeutic efficacy. While the precise crystal structure of 2-chloro-1H-indole is not publicly available, this guide will utilize the detailed crystallographic data of a close analogue, 4-chloro-1H-indole-2,3-dione, as a primary reference. This will be compared with 5-bromo-1H-indole-2,3-dione to elucidate the profound impact of halogen substitution on crystal packing and intermolecular interactions, offering valuable insights for rational drug design.

The Significance of Crystallographic Data in Drug Design

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Halogenation is a common strategy employed to modulate the physicochemical properties of these molecules, including lipophilicity, metabolic stability, and binding affinity. Single-crystal X-ray diffraction (XRD) is the gold standard for unequivocally determining the solid-state structure of these compounds.[1] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, which are critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural changes influence biological activity.

  • Lead Optimization: Guiding the design of analogues with improved properties.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its stability, solubility, and bioavailability.

  • In Silico Modeling: Providing accurate input for computational studies such as molecular docking and molecular dynamics simulations.

Comparative Analysis of Halogenated Indole Crystal Structures

To illustrate the influence of halogen substitution on the crystal structure of indole derivatives, we will compare the crystallographic data of 4-chloro-1H-indole-2,3-dione and 5-bromo-1H-indole-2,3-dione.

Crystal Data and Structure Refinement

The crystallographic data for these two compounds reveal key differences in their solid-state packing, primarily influenced by the nature and position of the halogen substituent.

Parameter4-chloro-1H-indole-2,3-dione5-bromo-1H-indole-2,3-dione[2]
Chemical FormulaC₈H₄ClNO₂C₈H₄BrNO₂
Formula Weight181.57 g/mol 226.04 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)8.2745(8)4.089(2)
b (Å)6.0367(6)13.568(7)
c (Å)14.8609(14)13.621(7)
α (°)9090
β (°)104.746(5)94.13(2)
γ (°)9090
Volume (ų)717.86(12)753.1(7)
Z44
Calculated Density (g/cm³)1.6801.992

The data clearly shows that the substitution of chlorine with the larger bromine atom, along with a change in its position on the indole ring, leads to significant alterations in the unit cell dimensions and a higher crystal density.

Intermolecular Interactions: A Tale of Two Halogens

The subtle interplay of non-covalent interactions governs the assembly of molecules in the crystalline state. In the case of halogenated indoles, hydrogen bonds and halogen-specific interactions play a crucial role.

In the crystal structure of 4-chloro-1H-indole-2,3-dione , the molecules are linked into chains via N—H···O hydrogen bonds. Furthermore, C—H···Cl close contacts contribute to the overall packing.

In contrast, the crystal structure of 5-bromo-1H-indole-2,3-dione also features N—H···O hydrogen bonds forming chains.[2] However, the nature of other intermolecular contacts can be influenced by the more polarizable bromine atom, potentially leading to different packing motifs. While not explicitly detailed as the dominant interaction in the provided data for 5-bromo-1H-indole-2,3-dione, bromine atoms are known to participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophile.

The following diagram illustrates the key intermolecular interactions observed in the crystal packing of these halogenated indoles.

G Intermolecular Interactions in Halogenated Indoles cluster_chloro 4-chloro-1H-indole-2,3-dione cluster_bromo 5-bromo-1H-indole-2,3-dione chloro_mol1 Molecule A chloro_mol2 Molecule B chloro_mol1->chloro_mol2 N-H...O Hydrogen Bond chloro_mol1->chloro_mol2 C-H...Cl Contact bromo_mol1 Molecule C bromo_mol2 Molecule D bromo_mol1->bromo_mol2 N-H...O Hydrogen Bond

Caption: Key intermolecular interactions in chloro- and bromo-substituted indole derivatives.

Experimental Protocol: From Powder to Structure

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structure determination. The following is a detailed, field-proven protocol for the crystallization of small organic molecules and subsequent single-crystal X-ray diffraction analysis.

Part 1: Crystallization of the Small Molecule

The goal of crystallization is to slowly transition a molecule from a disordered solution state to a highly ordered solid state.

Step 1: Solvent Selection

  • Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Alternatively, find a solvent system consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent (antisolvent) in which it is insoluble.

Step 2: Crystallization Techniques

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to create a near-saturated solution.

    • Loosely cap the vial to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

    • The outer jar should contain a larger volume of a more volatile antisolvent.

    • The vapor of the antisolvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in temperature reduces solubility and induces crystallization.

Part 2: Single-Crystal X-ray Diffraction

Step 1: Crystal Mounting

  • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.[3]

  • Using a micromanipulator, carefully pick up the crystal with a cryoloop.[3] The crystal is held in the loop by the surface tension of a cryoprotectant oil.[3]

  • Mount the loop onto a goniometer head.[4]

Step 2: Data Collection

  • Mount the goniometer head onto the diffractometer.

  • A stream of cold nitrogen gas (typically 100 K) is directed at the crystal to minimize thermal motion and radiation damage.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector.

Step 3: Data Processing and Structure Solution

  • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-ray beams.

  • Specialized software (e.g., SHELX, Olex2) is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.[1]

  • The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

G Single-Crystal X-ray Diffraction Workflow cluster_exp Experimental cluster_comp Computational Crystallization Crystallization Mounting Mounting Crystallization->Mounting Select Crystal Data_Collection Data_Collection Mounting->Data_Collection On Diffractometer Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Images Structure_Solution Structure_Solution Data_Processing->Structure_Solution Determine Unit Cell & Intensities Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Generate Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Optimize Model

Caption: A simplified workflow for determining a crystal structure using single-crystal X-ray diffraction.

Conclusion and Future Directions

This guide has provided a comparative analysis of the crystal structures of halogenated indole derivatives, using 4-chloro-1H-indole-2,3-dione and 5-bromo-1H-indole-2,3-dione as illustrative examples. The choice and position of the halogen atom significantly influence the unit cell parameters and the nature of intermolecular interactions, which in turn dictate the solid-state properties of these compounds. A thorough understanding of these structural nuances is indispensable for the rational design of indole-based therapeutics with optimized pharmacological profiles.

Future work in this area should aim to obtain the crystal structure of 2-chloro-1H-indole to allow for a direct comparison and a more complete understanding of the structure-property relationships within this important class of molecules. Furthermore, co-crystallization studies of these halogenated indoles with pharmaceutically relevant targets could provide invaluable insights into their binding modes and guide the development of next-generation therapies.

References

  • Juma, R. M., Golen, J. A., & Manke, D. R. (2016). 5-Bromo-1H-indole-2,3-dione. IUCrData, 1(2), x160089. [Link]

  • PubChem. 5-Bromoindole. National Center for Biotechnology Information. [Link]

  • Profex - Open Source XRD and Rietveld Refinement. [Link]

  • Staples, R. J. (2006). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. BYU Department of Chemistry and Biochemistry. [Link]

  • CrystalMaker Software. CrystalDiffract: Introduction. [Link]

  • University of York. scXRD: Mounting single crystals. Chemistry Teaching Labs. [Link]

  • International Union of Crystallography. Crystallographic software list. [Link]

  • Google Patents. (2012). Method for preparing 5-bromoindole. CN102558017A.
  • Schreuer, J., Baumgarte, A., & Steurer, W. (1997). A new single-crystal mounting technique for low-background high-temperature X-ray diffraction. Journal of Applied Crystallography, 30(6), 1162-1164. [Link]

  • Purdue University. X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

  • NPTEL-NOC IITM. (2021, January 28). X-Ray Crystallography: Crystal Mounting [Video]. YouTube. [Link]

  • University of Illinois. X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]

  • PubChem. 6-Bromoindole. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive and potentially hazardous materials like 2-chloro-1H-indole, is managed and disposed of with the utmost attention to safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-chloro-1H-indole, grounded in established safety principles and waste management standards.

Understanding the Hazard: Why Proper Disposal is Non-Negotiable

2-chloro-1H-indole is a halogenated aromatic heterocyclic compound. While specific toxicological data for this exact compound is not extensively published, the available Safety Data Sheets (SDS) for closely related chloroindoles indicate several potential hazards. These include causing skin, eye, and respiratory irritation.[1][2] Similar compounds can also be harmful if swallowed or in direct contact with the skin.[2]

Given its classification as a halogenated organic compound, 2-chloro-1H-indole waste is typically considered hazardous.[3] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and potential harm to human health. Therefore, a structured and compliant disposal process is essential.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before handling 2-chloro-1H-indole for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Essential PPE includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[1]

  • Skin Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[4] A lab coat or chemical-resistant apron should also be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary.[1]

  • Respiratory Protection: All handling of 2-chloro-1H-indole, especially in solid form where dust can be generated, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If exposure limits are exceeded or if irritation is experienced, a full-face respirator may be required.[1]

The Core Disposal Workflow: A Step-by-Step Guide

The primary and most recommended method for the disposal of 2-chloro-1H-indole is through a licensed hazardous waste disposal facility. In-lab treatment of halogenated organic compounds is often complex and can be hazardous in itself, potentially creating new, equally problematic waste products.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management. 2-chloro-1H-indole waste must be collected separately from non-halogenated organic waste and other incompatible materials.[3][5]

  • Designated Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[3][5] This container should be made of a material compatible with the chemical. Often, the original container can be repurposed for waste collection, provided it is in good condition.[6]

  • Avoid Mixing: Do not mix 2-chloro-1H-indole waste with other reactive chemicals.[7] In particular, avoid mixing with strong oxidizing agents, acids, or bases unless you are certain of the chemical compatibility.

Step 2: Container Management

The integrity and labeling of the waste container are critical for safety and compliance.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a precise identification of its contents, including "2-chloro-1H-indole."[5] If other halogenated solvents or solutes are present, they should also be listed.

  • Container Condition: Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting cap.[6] Keep the container closed at all times except when actively adding waste.[5][6] This prevents the release of vapors and reduces the risk of spills.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from sources of ignition or excessive heat.[1][2]

Step 3: Handling Spills and Contaminated Materials

In the event of a small spill, prompt and safe cleanup is crucial.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up a spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material.

  • Collection: Place all spilled material and contaminated absorbents into a designated hazardous waste container.[8]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: In the case of a large spill, evacuate the area and follow your institution's emergency procedures.

Any materials, such as gloves, weighing paper, or absorbent pads, that come into contact with 2-chloro-1H-indole should be considered contaminated and disposed of as hazardous waste.

Step 4: Arranging for Disposal

Once the waste container is ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a designated waste management provider. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[2][9]

Visualizing the Disposal Workflow

To clarify the decision-making process for the disposal of 2-chloro-1H-indole, the following workflow diagram has been created using Graphviz.

Disposal Workflow for 2-chloro-1H-indole start Start: 2-chloro-1H-indole Waste Generated ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check wear_ppe Wear Required PPE ppe_check->wear_ppe No waste_stream Identify Waste Stream: Halogenated Organic ppe_check->waste_stream Yes wear_ppe->ppe_check container_prep Select a designated, compatible, and properly labeled container for 'Halogenated Organic Waste' waste_stream->container_prep add_waste Add 2-chloro-1H-indole waste to the container container_prep->add_waste seal_container Securely seal the container add_waste->seal_container storage Store in a designated satellite accumulation area seal_container->storage full_or_done Is the container full or no longer in use? storage->full_or_done full_or_done->add_waste No arrange_pickup Arrange for pickup by EHS or a licensed waste disposal service full_or_done->arrange_pickup Yes end End: Compliant Disposal arrange_pickup->end

Caption: Disposal Workflow for 2-chloro-1H-indole

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Category Halogenated Organic WasteDue to the presence of a carbon-halogen bond.[3]
Container Type Compatible, leak-proof, with a secure lid.To prevent spills and vapor release.[6]
Labeling "Hazardous Waste," with a full list of contents.For safety, compliance, and proper handling by disposal personnel.
Storage Designated, secure satellite accumulation area.To prevent unauthorized access and accidental spills.
Disposal Method Collection by a licensed hazardous waste facility.Ensures environmentally sound and legally compliant disposal.[2][9]

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of 2-chloro-1H-indole is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of waste segregation, proper containment, and certified disposal, researchers can ensure that their valuable work in advancing science does not come at the cost of environmental or personal harm. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

  • Neogen Corporation. (2019). Kovac's Indole Reagent, Safety Data Sheet. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Phenylindole. Available at: [Link]

  • Capot Chemical Co., Ltd. (n.d.). Material Safety Data Sheet: 7-Chloro-2-methyl-1H-indole. Available at: [Link]

  • Jinjing Chemical. (2023). What are the removal methods for 99% Indole in wastewater? Available at: [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Available at: [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Available at: [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-1H-indole. National Center for Biotechnology Information. Available at: [Link]

  • Redalyc. (2017). CHLORIDE REMOVAL FROM LANDFILL LEACHATE BY THE ULTRA-HIGH LIME WITH ALUMINUM PROCESS. Available at: [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • ResearchGate. (2014). Chemical treatment of polluted waste using different coagulants. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]

  • University of Oslo. (2022). Chemical and Hazardous Waste Guide. Available at: [Link]

  • Wikipedia. (n.d.). Indole. Available at: [Link]

  • Lingzhiyue Technology. (n.d.). Product Name: 2-chloro-1h-indole-3-carbaldehyde CAS: 5059-30-3. Available at: [Link]

Sources

Shielding Against the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for 2-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 2-chloro-1H-indole are of significant interest. However, their reactivity and potential biological effects necessitate a profound respect for safety protocols. This guide provides an in-depth, experience-driven perspective on the essential personal protective equipment (PPE) for handling 2-chloro-1H-indole, moving beyond a simple checklist to instill a culture of comprehensive safety.

The core principle of chemical safety is proactive hazard mitigation. While a specific Safety Data Sheet (SDS) for 2-chloro-1H-indole is not always readily accessible, the hazardous properties can be reliably inferred from structurally similar compounds. For instance, related chlorinated indoles are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Therefore, a conservative and thorough approach to PPE is not just recommended; it is imperative.

Hazard Assessment: Understanding the 'Why' Behind the 'What'

Before detailing the specific PPE, it is crucial to understand the primary routes of exposure and the potential health effects of 2-chloro-1H-indole and its analogs.

  • Dermal Contact: Chlorinated organic compounds can be readily absorbed through the skin, potentially leading to local irritation or systemic toxicity. Safety data for similar compounds explicitly state "Causes skin irritation" and advise to "Avoid contact with skin".[1]

  • Ocular Exposure: The eyes are particularly vulnerable. Direct contact with the powder or solutions of 2-chloro-1H-indole can cause serious, potentially irreversible, eye damage.[3]

  • Inhalation: As a solid, 2-chloro-1H-indole can become airborne as dust, posing a significant respiratory hazard. Analogs are described as causing "respiratory irritation".[1][2][4]

A foundational aspect of laboratory safety is the implementation of engineering controls, which serve as the primary line of defense. All manipulations of solid 2-chloro-1H-indole or its solutions should be conducted within a certified chemical fume hood to minimize the inhalation of dust or vapors.[5]

The Protective Ensemble: A Multi-Layered Defense

The selection of PPE should be a deliberate process, tailored to the scale and nature of the work being performed. The following table outlines the recommended PPE for handling 2-chloro-1H-indole.

Protection Type Specification Rationale and Field Insights
Eye and Face Protection Chemical safety goggles and a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]Standard safety glasses are insufficient. Goggles provide a seal against splashes and fine dust. A face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemically resistant, powder-free gloves (e.g., nitrile).[6][7]Double-gloving is strongly recommended to provide an extra barrier and to allow for the safe removal of the outer glove if contamination is suspected. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, typically every 30-60 minutes, or immediately upon contamination.[6]
Body Protection A flame-resistant lab coat or a chemical-resistant apron worn over appropriate street clothes.[8]The lab coat should be fully buttoned to provide maximum coverage. For larger-scale operations, a disposable chemical-resistant coverall may be necessary.[9] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
Respiratory Protection Work should be conducted in a chemical fume hood. If a fume hood is not available or insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[2][4][9]The primary goal is to prevent inhalation of the compound. A properly functioning fume hood is the most effective engineering control. Respirator use requires proper fit-testing and training.

Operational Blueprint: From Preparation to Disposal

A systematic workflow is essential to minimize the risk of exposure. The following diagram illustrates the key stages of handling 2-chloro-1H-indole and the corresponding safety measures.

PPE_Workflow Workflow for Handling 2-chloro-1H-indole cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood handling_weigh Weigh Solid in Fume Hood prep_fume_hood->handling_weigh Begin Work handling_dissolve Prepare Solutions in Fume Hood handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Complete Work cleanup_disposal Dispose of Waste in Labeled Containers cleanup_decontaminate->cleanup_disposal cleanup_ppe Doff PPE Correctly cleanup_disposal->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A flowchart outlining the key safety checkpoints from preparation to disposal when working with 2-chloro-1H-indole.

Step-by-Step Protocols for Safe Handling

Donning PPE:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coverall: Put on your lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.[6]

  • Eye/Face Protection: Put on your chemical safety goggles, followed by a face shield if necessary.

  • Respirator: If required, perform a seal check on your respirator before entering the work area.

Doffing PPE: This process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the appropriate waste container.

  • Face Shield/Goggles: Remove your face shield and goggles, handling them by the headband.

  • Lab Coat/Coverall: Remove your lab coat, turning it inside out as you take it off to contain any surface contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing while under the safety shower. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[10] Place the absorbed material into a sealed container for proper disposal.[1][10] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2-chloro-1H-indole, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][2][11]

By adhering to these comprehensive PPE and handling protocols, researchers can confidently and safely work with 2-chloro-1H-indole, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Phenylindole. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Chem Service. (2016, September 26). SAFETY DATA SHEET. Retrieved from [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.